Technical Documentation Center

[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
  • CAS: 1248907-66-5

Core Science & Biosynthesis

Foundational

A Senior Application Scientist's Guide to the Pharmacokinetic Profiling of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (Compound X)

Executive Summary The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The journey of a novel chemical entity (NCE) from laboratory bench to clinical application is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. This guide provides an in-depth technical framework for the comprehensive PK profiling of a representative NCE, [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, hereafter referred to as "Compound X." We will navigate the essential stages of characterization, from foundational bioanalytical method development to integrated in vivo studies. This document is structured not as a rigid template, but as a logical, causality-driven narrative that reflects the decision-making process in a modern drug discovery setting. Each section is designed to explain the "why" behind the "how," grounding experimental protocols in authoritative science and field-proven insights to ensure a self-validating and robust data package.

The Imperative of Early ADME Characterization

Before committing significant resources to a promising NCE, we must understand how the body acts on the drug. This is the central tenet of ADME (Absorption, Distribution, Metabolism, and Excretion) studies. An early and accurate ADME profile allows us to predict a drug's in-vivo behavior, optimize its properties, and mitigate the risk of costly late-stage failures.[1] For Compound X, a heterocyclic molecule with both acidic and amine functionalities, key questions revolve around its solubility, membrane permeability, metabolic stability, and potential for drug-drug interactions (DDI). This guide will systematically address how to answer these questions.

The Cornerstone: Bioanalytical Method Development and Validation

Accurate quantification of Compound X in complex biological matrices (e.g., plasma, urine) is the bedrock of all subsequent PK studies. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its superior sensitivity and selectivity.[2][3]

Causality in Method Design

The goal is to develop a method that is not only sensitive but also robust and free from interference. The structural features of Compound X—a pyridinylamino group and a thiazole acetic acid moiety—guide our choices. A reversed-phase C18 column is a logical starting point for chromatography, with a mobile phase gradient of acetonitrile and water containing a small amount of formic acid to ensure sharp peak shape by keeping the acidic and basic functional groups protonated. For mass spectrometry, we select specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) to ensure we are measuring only Compound X and not confounding metabolites or endogenous matrix components.

Protocol: LC-MS/MS Method Validation

A method is only as reliable as its validation. We must rigorously assess its performance according to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[3][4]

Objective: To validate an LC-MS/MS method for the quantification of Compound X in rat plasma.

Core Validation Parameters:

  • Selectivity: The ability to differentiate and quantify the analyte in the presence of other components.[5]

  • Accuracy & Precision: Assessed at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), low, medium, and high Quality Control (QC) samples. The mean concentration should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ).[5]

  • Calibration Curve: A minimum of six non-zero standards are used to establish the relationship between instrument response and concentration.[3]

  • Stability: The chemical stability of Compound X must be tested under various conditions that mimic sample handling and storage, including bench-top, freeze-thaw, and long-term storage stability.[6]

Step-by-Step Workflow:

  • Stock Solution & QC Preparation: Prepare concentrated stock solutions of Compound X and a suitable internal standard (IS) in an organic solvent. Serially dilute these to create calibration standards and QC samples in blank rat plasma.

  • Sample Preparation (Protein Precipitation): To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the IS. This precipitates plasma proteins.

  • Centrifugation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a 96-well plate and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

  • Data Processing: Integrate the peak areas for Compound X and the IS. Calculate the peak area ratio and use the calibration curve to determine the concentration of Compound X in the unknown samples.

Caption: Bioanalytical sample preparation and analysis workflow.

In Vitro ADME Profiling: Building the Foundation

In vitro ADME assays are rapid, cost-effective methods used early in drug discovery to assess a compound's fundamental properties and identify potential liabilities.[7][8] This screening funnel allows for the prioritization of compounds with the most promising drug-like characteristics.[9][10]

Caption: Tiered approach for in vitro ADME screening.

Physicochemical Properties: Solubility and Lipophilicity

A drug must be in solution to be absorbed.[11][12] The acidic and basic centers of Compound X suggest its solubility will be pH-dependent.

  • Kinetic & Thermodynamic Solubility: These assays determine how much compound can dissolve in a buffer, which is critical for predicting oral absorption. Poor solubility can be a major hurdle for oral drug development.[13]

  • Lipophilicity (LogD): This measures the partitioning of a compound between an organic and aqueous phase at physiological pH (7.4). LogD influences permeability, plasma protein binding, and metabolism. A LogD value between 1 and 3 is often considered optimal.

Permeability: Crossing the Intestinal Barrier

For oral absorption, Compound X must pass through the intestinal epithelium.

  • Caco-2 Permeability Assay: This is the gold-standard in vitro model for predicting human intestinal absorption.[14][15] Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer that mimics the intestinal barrier, complete with tight junctions and efflux transporters like P-glycoprotein (P-gp).[16] By measuring the transport of Compound X from the apical (intestinal lumen) to the basolateral (blood) side (Papp A-B) and in the reverse direction (Papp B-A), we can assess its passive permeability and determine if it is a substrate of efflux transporters (Efflux Ratio = Papp B-A / Papp A-B).[16]

Metabolic Stability: Predicting Clearance

The liver is the primary site of drug metabolism.[17] Understanding how quickly Compound X is metabolized is crucial for predicting its half-life and dosing regimen.

  • Liver Microsomal Stability Assay: Liver microsomes are vesicles of the endoplasmic reticulum that contain key Phase I drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[18][19] This assay provides a measure of intrinsic clearance (Clint), which is the inherent ability of the liver to metabolize a drug.[19]

Protocol: Liver Microsomal Stability

  • Incubation: Incubate Compound X (e.g., 1 µM) with liver microsomes (e.g., 0.5 mg/mL protein) and a NADPH-regenerating system (to fuel the CYP enzymes) at 37°C.

  • Time Points: Collect aliquots at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining concentration of Compound X at each time point using a validated LC-MS/MS method.

  • Calculation: Plot the natural log of the percent remaining of Compound X versus time. The slope of this line is the elimination rate constant (k). From this, the in-vitro half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

  • Hepatocyte Stability Assay: While microsomes are excellent for assessing Phase I metabolism, hepatocytes (intact liver cells) provide a more complete picture, as they contain both Phase I and Phase II (conjugative) enzymes, as well as transporters.[17][18] This assay is more resource-intensive but offers a more comprehensive prediction of hepatic clearance.

Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[2] It is generally accepted that only the unbound (free) drug is available to interact with its target and be cleared.[20][21] High plasma protein binding can limit a drug's efficacy and distribution.

  • Equilibrium Dialysis: This is the preferred method for determining the fraction of drug bound to plasma proteins.[2] Compound X in plasma is placed on one side of a semi-permeable membrane, and buffer is placed on the other. At equilibrium, the concentration of free drug will be the same on both sides. By measuring the total concentration in the plasma compartment and the free concentration in the buffer compartment, the percent bound can be calculated.

Cytochrome P450 (CYP) Inhibition

Compound X could inhibit the metabolism of other co-administered drugs, leading to potentially dangerous drug-drug interactions (DDIs).[22] Therefore, its potential to inhibit major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, and 1A2) must be evaluated.[23]

  • IC50 Determination: The concentration of Compound X that causes 50% inhibition (IC50) of the activity of each major CYP isoform is determined using human liver microsomes and isoform-specific probe substrates.[24][25] A low IC50 value indicates a higher risk for DDIs.[26]

Summary of Hypothetical In Vitro Data

The following table summarizes a potential in vitro ADME profile for Compound X, designed to be promising but with areas for consideration.

Parameter Assay Hypothetical Result Interpretation & Causality
Aqueous Solubility Thermodynamic150 µg/mL at pH 7.4Moderate solubility; sufficient for initial studies but may require formulation for high oral doses.
Permeability (Papp A→B) Caco-215 x 10⁻⁶ cm/sHigh permeability, suggesting good potential for oral absorption.
Efflux Ratio (B→A / A→B) Caco-21.2Low efflux ratio (<2), indicating Compound X is not a significant substrate of P-gp or other major efflux transporters.
In Vitro Half-life (t½) Human Liver Microsomes45 minutesModerate stability. Suggests the compound is metabolized but not so rapidly as to preclude a reasonable dosing interval.
Intrinsic Clearance (Clint) Human Liver Microsomes25 µL/min/mg proteinLow to moderate intrinsic clearance, consistent with the observed half-life.
Plasma Protein Binding Equilibrium Dialysis92% (Human)Moderately high binding. The free fraction (8%) must be considered when relating plasma concentrations to efficacy.
CYP3A4 Inhibition (IC50) HLM with Midazolam> 30 µMLow potential for DDI via CYP3A4 inhibition at clinically relevant concentrations.
CYP2D6 Inhibition (IC50) HLM with Dextromethorphan> 30 µMLow potential for DDI via CYP2D6 inhibition.

In Vivo Pharmacokinetic Studies: The Integrated System

In vitro assays provide crucial guidance, but the ultimate test of a drug's disposition is in a living organism.[27] Rodent PK studies are essential for understanding the interplay of ADME processes and for determining key PK parameters that inform human dose predictions.[28][29]

Study Design: The Power of IV and PO Dosing

To obtain a complete PK profile, Compound X must be administered via both intravenous (IV) and oral (PO) routes in a species like the Sprague-Dawley rat.[30]

  • IV Administration: Bypasses absorption, allowing for the direct measurement of distribution and elimination parameters like Clearance (CL), Volume of Distribution (Vd), and elimination half-life (t½).

  • PO Administration: Provides insight into the rate and extent of absorption, yielding parameters like maximum concentration (Cmax), time to Cmax (Tmax), and the Area Under the Curve (AUC).

  • Bioavailability (F%): By comparing the AUC from the PO dose to the AUC from the IV dose (dose-normalized), we can calculate the absolute oral bioavailability—the fraction of the oral dose that reaches systemic circulation.[31]

Caption: Workflow for a typical rodent in vivo PK study.

Protocol: Rat Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of Compound X following IV and PO administration to Sprague-Dawley rats.

Methodology:

  • Animal Acclimation: House male Sprague-Dawley rats (n=3-4 per group) in controlled conditions for at least 3 days prior to the study.

  • Dosing:

    • IV Group: Administer Compound X at 1 mg/kg via the tail vein as a bolus injection in a suitable vehicle (e.g., saline with 5% DMSO).

    • PO Group: Administer Compound X at 10 mg/kg via oral gavage in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Blood Sampling: Collect sparse blood samples (approx. 100 µL) from each animal at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA). Utilizing serial microsampling techniques allows for a full PK profile from a single animal, adhering to ethical principles.[32]

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until bioanalysis.

  • Sample Analysis: Quantify the concentration of Compound X in all plasma samples using the validated LC-MS/MS method.

Data Analysis: Non-Compartmental Analysis (NCA)

The resulting plasma concentration-time data is analyzed using Non-Compartmental Analysis (NCA), a standard method that makes minimal assumptions about the drug's disposition.[33][34]

Key PK Parameters Derived from NCA: [33][35]

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.

  • t½ (Half-life): The time required for the plasma concentration to decrease by half during the elimination phase.

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

  • Vd (Volume of Distribution): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • F% (Oral Bioavailability): (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Summary of Hypothetical In Vivo Data
Parameter IV Administration (1 mg/kg) PO Administration (10 mg/kg) Interpretation & Causality
Cmax (ng/mL) 1250 (at 5 min)2100High Cmax after oral dosing suggests rapid and extensive absorption.
Tmax (h) N/A1.0The time to peak concentration is rapid, consistent with high permeability.
AUC₀-inf (ng*h/mL) 185011100The dose-normalized oral AUC is 60% of the IV AUC, indicating good bioavailability.
t½ (h) 3.53.7The terminal half-life is consistent between routes and suggests a twice-daily or once-daily dosing regimen may be feasible.
CL (mL/min/kg) 9.0N/AClearance is low relative to hepatic blood flow in the rat (~55 mL/min/kg), consistent with the in vitro metabolic stability data.
Vd (L/kg) 2.5N/AVolume of distribution is greater than total body water (~0.7 L/kg), indicating some distribution into tissues.
F (%) N/A60%Good oral bioavailability, aligning with high permeability and moderate metabolic stability.

Synthesis and Path Forward

The comprehensive pharmacokinetic profiling of Compound X reveals a promising candidate. It demonstrates high permeability, moderate metabolic stability, and low risk of CYP-mediated drug interactions. The in vivo data corroborates these findings, showing low clearance and good oral bioavailability in the rat.

Key Strengths:

  • High permeability and low efflux suggest efficient oral absorption.

  • Low clearance and a moderate half-life are favorable for a manageable dosing schedule.

  • Low CYP inhibition potential reduces the risk of clinical DDIs.

Areas for Further Investigation:

  • Metabolite Identification: While stability is moderate, identifying the major metabolites is a critical next step to ensure none are pharmacologically active or pose a toxicological risk.

  • Pharmacokinetics in Non-Rodent Species: PK studies in a second, non-rodent species (e.g., dog or non-human primate) are required before advancing to human trials to assess inter-species differences.[28]

  • Human Dose Prediction: The preclinical data gathered will be used in allometric scaling and physiologically based pharmacokinetic (PBPK) models to predict the human PK profile and guide the design of first-in-human clinical trials.

This guide has outlined a logical, evidence-based approach to characterizing the pharmacokinetic profile of a novel compound. By grounding our experimental choices in scientific principles and adhering to rigorous validation standards, we build a trustworthy and comprehensive data package that provides a solid foundation for successful drug development.

References

  • In Vitro ADME. Selvita. [Link]

  • Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs. [Link]

  • How do I interpret non-compartmental analysis (NCA) results? Patsnap Synapse. [Link]

  • Physicochemical Factors Affecting Drug Absorption. Pharmacy 180. [Link]

  • Physicochemical properties. Medicinal Chemistry - Fiveable. [Link]

  • Video: Factors Influencing Drug Absorption: Physicochemical Parameters. JoVE. [Link]

  • Video: Noncompartmental Analysis: Miscellaneous Pharmacokinetic Parameters. JoVE. [Link]

  • Physico Chemical Factors affecting drug absorption. Slideshare. [Link]

  • Noncompartmental Analysis. MATLAB & Simulink - MathWorks. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Assessment of Drug Plasma Protein Binding in Drug Discovery. Springer Nature Experiments. [Link]

  • Tips & Tricks for Streamlining Non-compartmental Pharmacokinetic Analysis. Certara. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer Nature Experiments. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • In Vitro ADME Assays and Services. Charles River Laboratories. [Link]

  • Physicochemical Properties effect on Absorption of Drugs. Slideshare. [Link]

  • Caco-2 Permeability Assay Protocol. Creative Bioarray. [Link]

  • Plasma protein binding in drug discovery and development. PubMed. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. Quantics. [Link]

  • Protein Binding Assays. BioAgilytix. [Link]

  • Microsomal vs Hepatocyte Stability: Which One to Choose? Patsnap Synapse. [Link]

  • In Vitro screening. IQVIA Laboratories. [Link]

  • How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations. KCAS Bio. [Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences. [Link]

  • Expert DMPK solutions: tailored in vivo PK studies across multiple species. Nuvisan. [Link]

  • Metabolism. Pharmaron. [Link]

  • Pharmacokinetics (PK) and In Vivo Studies. Paraza Pharma Inc. [Link]

  • In vivo Pharmacokinetic Studies | Dog and Rodent PK. Aurigene Pharmaceutical Services. [Link]

  • CYP inhibition assay services based on FDA Guidance. LifeNet Health LifeSciences. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. [Link]

  • Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]

  • Assays for CYP450 Inhibition, Induction, and Phenotyping. Charles River Laboratories. [Link]

  • Rodent In Vivo PK Service. Creative Biolabs. [Link]

  • Cytochrome P450 (CYP) Inhibition assay (IC50). Evotec. [Link]

  • CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. Evotec. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to the Toxicological and Safety Evaluation of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

For Researchers, Scientists, and Drug Development Professionals Preamble: A Proactive Approach to Safety in Novel Compound Development The compound [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS No. 1248907-66-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Safety in Novel Compound Development

The compound [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS No. 1248907-66-5) represents a class of heterocyclic compounds with significant potential for biological activity, as suggested by research into similar structures.[1][2] As with any novel chemical entity, a thorough and scientifically rigorous evaluation of its toxicological and safety profile is not merely a regulatory hurdle but a fundamental prerequisite to any further development. The absence of comprehensive public data on this specific molecule necessitates a proactive, structured approach to its safety assessment.

This guide is designed to provide drug development professionals and researchers with a robust framework for evaluating the safety of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid. We will proceed from foundational principles, leveraging data from structurally related molecules to build a predictive hazard profile. This will be followed by a detailed, tiered experimental plan for definitive toxicological characterization. The methodologies described herein are grounded in established regulatory guidelines and best practices in safety pharmacology and toxicology.

Predictive Toxicology and Initial Hazard Assessment

In the absence of direct toxicological data for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, a predictive assessment based on its structural motifs is the logical starting point. The molecule can be deconstructed into three key components: the pyridin-2-ylamino group, the 1,3-thiazole core, and the acetic acid moiety.

  • (2-Amino-1,3-thiazol-4-yl)acetic acid Core: The foundational thiazole acetic acid structure is associated with potential hazards. Data for the parent compound, (2-Amino-1,3-thiazol-4-yl)acetic acid, indicates risks of skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3]

  • Pyridine Moiety: Pyridine and its derivatives are known to be metabolically active and can be associated with a range of toxicities, although this is highly dependent on the specific substitutions.

  • Acetic Acid Moiety: The acetic acid functional group imparts acidic properties to the molecule. Acetic acid itself is a known irritant and can be corrosive at high concentrations, causing skin burns and eye damage.[4][5][6]

Based on this composite analysis, an initial, unverified hazard profile for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid can be summarized as follows:

Potential Hazard GHS Classification (Predicted) Basis for Prediction
Acute Toxicity (Oral, Dermal, Inhalation)Category 4 (Warning)Data on the structurally similar 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid suggests potential for acute toxicity.[7]
Skin Irritation/CorrosionCategory 2 (Warning)The (2-Amino-1,3-thiazol-4-yl)acetic acid core and acetic acid moiety are associated with skin irritation.[3][8]
Serious Eye Damage/IrritationCategory 2A (Warning)The (2-Amino-1,3-thiazol-4-yl)acetic acid core and acetic acid moiety are associated with eye irritation.[3][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Warning)The (2-Amino-1,3-thiazol-4-yl)acetic acid core suggests potential for respiratory tract irritation.[3]

This predictive assessment underscores the necessity for careful handling of the compound from the outset, mandating the use of appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats.[8][9]

A Tiered Strategy for Toxicological Evaluation

A systematic, tiered approach to toxicological testing is recommended to efficiently characterize the safety profile of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid. This strategy progresses from in vitro and in silico methods to more complex in vivo studies, allowing for early identification of potential liabilities and informed decision-making at each stage.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vivo Acute & Preliminary Toxicity cluster_2 Tier 3: Repeated Dose & Safety Pharmacology T1_Genotox In Vitro Genotoxicity (Ames, MLA) T1_Cyto In Vitro Cytotoxicity (e.g., Neutral Red Uptake) T1_hERG In Vitro hERG Assay T2_Acute Acute Toxicity Study (e.g., OECD 423) T1_hERG->T2_Acute Proceed if acceptable in vitro profile T2_DoseRange Dose Range-Finding Study (7-14 days) T3_Repeat 28-Day Repeated Dose Toxicity Study (Rodent & Non-Rodent) T2_DoseRange->T3_Repeat Proceed based on acute toxicity & PK data T3_Safety Safety Pharmacology Core Battery (CNS, CVS, Respiratory)

Caption: A tiered approach to toxicological evaluation.

Experimental Protocols

The following section details the essential experimental protocols for the foundational safety assessment of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

Rationale: The Ames test is a first-line screening assay to detect the potential of a compound to induce gene mutations. Its high throughput and low cost make it an essential early-stage assessment.

Methodology:

  • Strain Selection: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA). These strains are engineered to detect different types of mutations (frameshift vs. base-pair substitution).

  • Metabolic Activation: Conduct the assay both with and without the addition of a mammalian metabolic activation system (S9 fraction from Aroclor- or phenobarbital/β-naphthoflavone-induced rat liver). This is crucial as some chemicals only become mutagenic after metabolic processing.

  • Dose Selection: Perform a preliminary cytotoxicity assay to determine the appropriate concentration range. The highest concentration tested should induce some level of toxicity but not be overtly bactericidal. A typical range might be 1 to 5000 µ g/plate .

  • Assay Procedure (Plate Incorporation Method):

    • To 2 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of the S9 mix (or buffer).

    • Vortex gently and pour onto minimal glucose agar plates.

    • Incubate plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants that is at least twofold greater than the background (vehicle control) count.

In Vitro hERG Liability Assessment

Rationale: Blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a primary cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias. Early assessment of hERG liability is a critical safety checkpoint in drug development.

Methodology (Automated Patch-Clamp):

  • Cell Line: Use a stable mammalian cell line expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Compound Preparation: Prepare a concentration range of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, typically from 0.01 to 100 µM, in a suitable vehicle (e.g., DMSO).

  • Electrophysiology:

    • Utilize an automated patch-clamp system (e.g., QPatch or Patchliner).

    • Obtain whole-cell recordings from the hERG-expressing cells.

    • Apply a specific voltage-clamp protocol designed to elicit and measure the hERG current (tail current).

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of the test compound.

  • Data Analysis:

    • Measure the inhibition of the hERG tail current at each concentration relative to the baseline.

    • Fit the concentration-response data to a Hill equation to determine the IC₅₀ value (the concentration at which 50% of the current is inhibited).

    • An IC₅₀ value below 10 µM is often considered a potential concern and warrants further investigation.

G cluster_0 Safety Assessment Workflow Start Novel Compound [2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid Predictive Predictive Toxicology (Based on structural analogs) Start->Predictive Tier1 Tier 1: In Vitro Screening (Ames, hERG) Predictive->Tier1 Decision1 Acceptable In Vitro Profile? Tier1->Decision1 Tier2 Tier 2: Acute In Vivo Studies Decision1->Tier2 Yes Stop Stop/Redesign Decision1->Stop No

Caption: Decision workflow for early safety assessment.

Summary and Forward Path

The successful progression of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid through this initial tier of safety assessment provides the foundational data necessary to justify further, more resource-intensive in vivo studies. A clean profile in genotoxicity and a low risk of hERG blockade are critical milestones. Should any of these initial assays reveal liabilities, a careful risk-benefit analysis is required, which may involve chemical modification to mitigate the observed toxicity. This structured, evidence-based approach ensures that the development of this promising compound proceeds with the highest commitment to safety and scientific integrity.

References

  • 2-[2-(pyrazin-2-yl)-1,3-thiazol-4-yl]acetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • (2-Amino-1,3-thiazol-4-yl)acetic acid | C5H6N2O2S | CID 34665. (n.d.). PubChem. Retrieved March 21, 2026, from [Link]

  • Acetic acid - IDLH | NIOSH. (2014, December 4). CDC. Retrieved March 21, 2026, from [Link]

  • Safety Data Sheet. (2024, April 7). Angene Chemical. Retrieved March 21, 2026, from [Link]

  • Hazardous Substance Fact Sheet: Acetic Acid. (2016, March). New Jersey Department of Health. Retrieved March 21, 2026, from [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (n.d.). PMC. Retrieved March 21, 2026, from [Link]

  • Phase 2a Study of the Safety, Tolerability, and Pharmacokinetics of Topically Administered PRN473 (SAR444727) in Patients With Mild to Moderate Atopic Dermatitis. (n.d.). ClinicalTrials.gov. Retrieved March 21, 2026, from [Link]

  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide Derivatives. (2012, April 23). MDPI. Retrieved March 21, 2026, from [Link]

  • OXO(1,3-THIAZOL-2-YLAMINO)ACETIC ACID — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • ETHYL [2-(PYRIMIDIN-2-YLAMINO)-THIAZOL-4-YL]-ACETATE - NextSDS. (n.d.). NextSDS. Retrieved March 21, 2026, from [Link]

  • Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. (2026, February 22). ResearchGate. Retrieved March 21, 2026, from [Link]

Sources

Foundational

Comprehensive Preformulation Guide: Aqueous Solubility Profiling of[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Executive Summary The compound [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a highly functionalized heterocyclic building block frequently utilized as an active pharmaceutical ingredient (API) intermediate. Due...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a highly functionalized heterocyclic building block frequently utilized as an active pharmaceutical ingredient (API) intermediate. Due to the presence of both acidic (carboxylic acid) and basic (pyridin-2-ylamino) functionalities, this molecule exhibits complex amphoteric (zwitterionic) behavior in aqueous environments. Understanding its pH-solubility profile is not merely a regulatory checkbox; it is the fundamental thermodynamic baseline required to design effective oral solid dosage forms, predict gastrointestinal absorption, and avoid late-stage formulation failures.

This whitepaper provides an in-depth technical framework for profiling the equilibrium solubility of this compound, detailing the causality behind the experimental methodologies, the physicochemical theory governing its phase behavior, and a self-validating laboratory protocol.

Structural Analytics & Ionization Causality

To predict the macroscopic solubility of[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, we must first deconstruct its microscopic ionization equilibria. The molecule contains three distinct ionizable/polar domains:

  • The Acetic Acid Moiety ( pKa1​≈4.0 ): Attached to the electron-withdrawing thiazole ring, the carboxylic acid is slightly more acidic than standard aliphatic acids. It deprotonates to form an anionic carboxylate.

  • The Pyridin-2-ylamino Group ( pKa2​≈5.2 ): The pyridine nitrogen acts as the primary basic center. The exocyclic amine and the adjacent thiazole ring exert electron-withdrawing effects, lowering the pKa​ compared to unsubstituted pyridine. It protonates to form a cation.

  • The Thiazole Ring: With a pKa​<3.0 , the thiazole nitrogen is a very weak base and remains largely unprotonated under standard physiological conditions (pH 1.2 – 7.4).

Because pKa2​>pKa1​ , the compound exists predominantly as a zwitterion (net neutral charge) at intermediate pH values. The isoelectric point ( pI ), where the zwitterionic species is maximized and intrinsic solubility ( S0​ ) is observed, occurs at approximately pH 4.6.

Ionization Cation Cationic Species (+1 Charge) pH < 4.0 Zwitterion Zwitterionic Species (Net 0 Charge) pH 4.0 - 5.2 Cation->Zwitterion -H⁺ (pKa1 ~4.0) Zwitterion->Cation +H⁺ Anion Anionic Species (-1 Charge) pH > 5.2 Zwitterion->Anion -H⁺ (pKa2 ~5.2) Anion->Zwitterion +H⁺

Ionization equilibria of the compound across physiological pH ranges.

Theoretical Framework: The Ampholytic Solubility Profile

According to the principles of solution chemistry detailed by Avdeef[1], the total solubility ( Stot​ ) of an ampholyte at any given pH is the sum of the intrinsic solubility of the neutral/zwitterionic species ( S0​ ) and the solubilities of the ionized species. This is mathematically expressed via the modified Henderson-Hasselbalch equation:

Stot​=S0​×(1+10pKa1​−pH+10pH−pKa2​)

For[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, this creates a classic U-shaped pH-solubility profile . At the extremes of the gastrointestinal tract (e.g., gastric pH 1.2 or distal intestinal pH 7.4), the compound is highly soluble due to ion-dipole interactions with water. However, in the duodenum/jejunum (pH 4.5 - 5.5), the molecule precipitates as a highly stable, tightly packed zwitterionic crystal lattice.

Data Presentation: Simulated Physicochemical Profile

Table 1: Predicted Ionization States and pKa Distribution | Functional Group | Predicted pKa​ | Ionization State at pH 1.2 | Ionization State at pH 4.6 (pI) | Ionization State at pH 7.4 | | :--- | :--- | :--- | :--- | :--- | | Carboxylic Acid | ~ 4.0 | Neutral (0) | Deprotonated (-1) | Deprotonated (-1) | | Pyridine Nitrogen | ~ 5.2 | Protonated (+1) | Protonated (+1) | Neutral (0) | | Net Molecular Charge | N/A | +1 (Cationic) | 0 (Zwitterionic) | -1 (Anionic) |

Table 2: Simulated pH-Solubility Data at 37°C (Assuming S0​=5μg/mL ) | Buffer pH | Total Solubility ( Stot​ ) | Limiting Factor / Causality | | :--- | :--- | :--- | | 1.2 (SGF) | ~ 3.16 mg/mL | High solubility driven by complete protonation of the pyridine ring. | | 3.0 | 55.0 µg/mL | Partial protonation; solubility begins dropping rapidly. | | 4.6 (pI) | 5.0 µg/mL | Solubility Minimum ( S0​ ) . Crystal lattice energy is maximized due to intermolecular ionic bonds between zwitterions. | | 6.2 | 55.0 µg/mL | Partial deprotonation of the carboxylic acid drives solubility up. | | 7.4 (SIF) | ~ 795.0 µg/mL | High solubility driven by complete anionic state. |

Self-Validating Experimental Protocol: Saturation Shake-Flask

To empirically validate the theoretical profile above, the Saturation Shake-Flask Method is the gold standard[2]. The following protocol is engineered to be a self-validating system. It not only measures the concentration of the dissolved drug but actively prevents false readouts caused by in situ salt formation or supersaturation—common pitfalls outlined in USP General Chapter <1236>[3].

Workflow Step1 1. Solid Dispensing Add excess API to micro-vials Step2 2. Buffer Addition Add pH 1.2 - 8.0 media (0.15M IS) Step1->Step2 Step3 3. Equilibration Shake at 37°C for 24-48h Step2->Step3 Step4 4. Phase Separation Isothermal centrifugation & filtration Step3->Step4 Step5 5. Quantification HPLC-UV analysis of supernatant Step4->Step5 Liquid Phase Step6 6. Solid-State Verification XRPD analysis of residual solid Step4->Step6 Solid Phase

Step-by-step saturation shake-flask methodology for equilibrium solubility.

Step-by-Step Methodology
  • Media Preparation & Ionic Strength Control: Prepare a series of aqueous buffers ranging from pH 1.2 to 8.0. Causality: Adjust the ionic strength to exactly 0.15 M using NaCl. This maintains constant activity coefficients across all samples, ensuring that observed solubility changes are strictly a function of pH and ionization, not solvent thermodynamics[1].

  • Solid Dispensing: Weigh an excess amount of the API (approx. 10–15 mg) into 2 mL glass HPLC vials.

  • Thermodynamic Equilibration: Add 1 mL of the respective buffer to each vial. Seal and place in a thermostatic shaker at 37.0 ± 0.5 °C. Agitate at 200 RPM for 24 to 48 hours. Causality: Amphoteric compounds often exhibit slow dissolution kinetics near their isoelectric point. 48 hours ensures true thermodynamic equilibrium is reached rather than transient apparent solubility[2].

  • Isothermal Phase Separation: Centrifuge the vials at 10,000 x g for 15 minutes at 37 °C. Carefully extract the supernatant and filter through a 0.22 µm PTFE syringe filter. Causality: The filter must be pre-warmed to 37 °C; a cold filter will cause immediate precipitation of the saturated solution, leading to artificially low quantification.

  • Quantification: Dilute the filtrate with the mobile phase to prevent precipitation upon cooling to room temperature. Analyze via HPLC-UV at the compound's λmax​ .

  • Solid-State Verification (Critical Step): Recover the residual solid from the bottom of the vial, dry gently, and analyze via X-ray Powder Diffraction (XRPD). Causality: According to USP <1236>[3], extreme pH buffers can cause the free zwitterion to convert into a salt (e.g., forming a hydrochloride salt at pH 1.2). If the XRPD diffractogram changes, the measured solubility is that of the salt limit, not the free base, which fundamentally alters the interpretation of the U-shaped curve.

Formulation Implications & Strategies

The solubility minimum of ~5 µg/mL at pH 4.6 presents a significant bioavailability risk. If this compound is administered orally, it will dissolve well in the stomach (pH 1.2) but is at high risk of premature precipitation as it empties into the duodenum (pH ~5.0).

To overcome this, formulation scientists should avoid standard immediate-release free-base formulations. Instead, consider:

  • Salt Selection: Formulating as a Sodium or Potassium salt to drive rapid dissolution in the intestines, bypassing the gastric phase via enteric coating.

  • Amorphous Solid Dispersions (ASD): Utilizing polymeric carriers like HPMCAS (Hypromellose Acetate Succinate) to maintain the drug in a supersaturated state as it transitions through the pH gradient of the gastrointestinal tract.

References

  • Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound Source: Journal of Pharmaceutical and Biomedical Analysis (via PubMed) URL:[Link]

  • General Chapter <1236> Solubility Measurements Source: United States Pharmacopeia–National Formulary (USP-NF) URL:[Link]

Sources

Exploratory

The Strategic Role of[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid in Modern Drug Discovery: A Technical Review

Executive Summary In the landscape of rational drug design, privileged scaffolds—molecular frameworks capable of binding to diverse target receptors—are the cornerstone of lead generation. [2-(Pyridin-2-ylamino)-1,3-thia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, privileged scaffolds—molecular frameworks capable of binding to diverse target receptors—are the cornerstone of lead generation. [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS 1248907-66-5) has emerged as a highly versatile bifunctional building block. By integrating the kinase-anchoring properties of the 2-aminopyridine motif with the structural rigidity of a thiazole core and the synthetic tractability of an acetic acid handle, this compound serves as a critical intermediate for developing novel therapeutics.

This technical guide explores the mechanistic causality behind the scaffold's utility, detailing its applications in oncology, immunology, and anti-inflammatory drug development, alongside field-proven experimental workflows for derivative synthesis and validation.

Structural and Mechanistic Rationale

The pharmacological value of[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid lies in its tripartite structure. Each moiety serves a distinct, causal role in receptor binding and synthetic optimization.

The Pyridin-2-ylamino Motif: Kinase Hinge Binding

The 2-aminopyridine group is a classic pharmacophore in kinase inhibitor design. It functions as a bidentate hydrogen bond donor-acceptor system. When introduced into the ATP-binding pocket of kinases, the pyridine nitrogen typically accepts a hydrogen bond from the backbone amide of the kinase hinge region, while the exocyclic amine donates a hydrogen bond to a backbone carbonyl. This dual interaction anchors the molecule, a mechanism heavily exploited in inhibitors targeting [3] and vascular endothelial growth factor receptor-2 (VEGFR-2).

The Thiazole Core: Bioisosterism and Rigidity

The 1,3-thiazole ring acts as a rigid spacer that properly orientates the pyridine and acetic acid groups. As a bioisostere for phenyl and oxazole rings, thiazole enhances the lipophilicity and metabolic stability of the molecule. Furthermore, the sulfur atom can participate in non-covalent interactions (e.g., chalcogen bonding) with electron-rich residues in target binding sites, enhancing binding affinity.

The Acetic Acid Handle: Synthetic and Anti-inflammatory Utility

Positioned at the C4 of the thiazole ring, the acetic acid moiety serves two purposes:

  • Synthetic Handle: The terminal carboxylic acid allows for rapid diversification via amide coupling, esterification, or reduction, enabling medicinal chemists to map the solvent-exposed regions of target proteins.

  • Pharmacological Mimicry: Thiazol-4-ylacetic acid derivatives possess intrinsic anti-inflammatory properties. Historically, compounds like fenclozic acid () [1] demonstrated potent COX/LOX inhibition. The acetic acid group mimics the arachidonic acid substrate, allowing the scaffold to competitively bind to cyclooxygenase active sites.

Pharmacophore Compound [2-(Pyridin-2-ylamino)- 1,3-thiazol-4-yl]acetic acid Pyridine Pyridin-2-ylamino Group (Hinge Binder) Compound->Pyridine Thiazole Thiazole Core (Rigid Spacer / Bioisostere) Compound->Thiazole Acetic Acetic Acid Motif (Synthetic Handle) Compound->Acetic Kinase Kinase Inhibition (PI3K, VEGFR-2, CDK4) Pyridine->Kinase Thiazole->Kinase AntiInflam Anti-inflammatory (COX/LOX targets) Thiazole->AntiInflam Acetic->AntiInflam Derivatives Amide/Ester Derivatives (Lead Optimization) Acetic->Derivatives

Pharmacophore mapping and target pathways of the scaffold.

Key Applications in Therapeutics

Oncology: Dual PI3K δ/γ Inhibition

Derivatives of the pyridin-2-ylamino-thiazole scaffold have shown profound efficacy as dual inhibitors of[2]. By functionalizing the acetic acid group into complex amides (e.g., isoindolin-1-one derivatives), researchers can extend the molecule out of the ATP pocket into specificity pockets unique to the δ and γ isoforms, effectively modulating immune cell trafficking in tumor microenvironments.

Immunology and Respiratory Diseases

The dual PI3K δ/γ inhibition achieved by derivatives of this scaffold is also highly relevant in respiratory diseases like asthma and COPD. The inhibition dampens the hyperactive immune response by preventing the clonal expansion of T-cells and the recruitment of granulocytes to lung tissue.

Quantitative Data Summary
Structural MotifPrimary Biological TargetInteraction MechanismTherapeutic Indication
Pyridin-2-ylamino Kinase Hinge Region (ATP site)Bidentate H-bond donor/acceptorOncology (CDK4, VEGFR-2)
Thiazole Core Hydrophobic PocketsBioisosteric fit, Chalcogen bondingBroad-spectrum (Antiviral, Cancer)
Acetic Acid (Free) Cyclooxygenase (COX)Substrate mimicry (Arachidonic acid)Anti-inflammatory, Analgesic
Acetic Acid (Amide) Kinase Specificity PocketsSolvent-exposed region mappingTargeted Immunomodulation

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into the reagent choices and control parameters.

Protocol 1: Synthesis of Amide Derivatives via HATU Coupling

Rationale: HATU is selected over traditional carbodiimides (like EDC/DCC) because it generates a highly reactive HOAt ester intermediate, which minimizes racemization and efficiently drives the coupling of sterically hindered amines to the thiazol-4-ylacetic acid scaffold.

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 eq of[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid in anhydrous DMF (0.1 M concentration) under an inert argon atmosphere. Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, facilitating HATU attack without participating in side reactions.

  • Coupling: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Add 1.1 eq of the desired primary or secondary amine.

  • Reaction Monitoring: Stir for 2–4 hours. Monitor via LC-MS. The disappearance of the parent mass ( m/z 235.26) and the appearance of the product mass validates reaction completion.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×20 mL). Wash the organic layer with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Silica gel, Dichloromethane/Methanol gradient) to yield the pure amide derivative.

Protocol 2: In Vitro ATP-Competitive Kinase Assay

Rationale: To validate that the synthesized derivatives act as ATP-competitive inhibitors, the assay must be run at varying ATP concentrations. A shift in the IC50​ value dependent on ATP concentration confirms competitive binding at the hinge region.

Step-by-Step Workflow:

  • Preparation: Prepare a 10-point 3-fold serial dilution of the synthesized derivative in 100% DMSO.

  • Enzyme Incubation: Transfer 100 nL of the compound dilutions to a 384-well plate. Add 5 μ L of the target kinase (e.g., PI3K γ ) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Control: Include a known inhibitor (e.g., Staurosporine) as a positive control, and DMSO alone as a negative control.

  • Reaction Initiation: Add 5 μ L of a substrate/ATP mixture. Run parallel plates at 10 μ M ATP and 1 mM ATP.

  • Detection: Incubate for 60 minutes at room temperature. Add 10 μ L of Kinase-Glo® Luminescent Reagent (Promega). This reagent measures residual ATP; lower luminescence indicates higher kinase activity (less inhibition).

  • Data Analysis: Plot the luminescence signal against the log of the compound concentration. Calculate the IC50​ using a 4-parameter logistic regression. If the IC50​ at 1 mM ATP is significantly higher than at 10 μ M ATP, the compound is validated as an ATP-competitive inhibitor.

Workflow Start Scaffold Preparation (CAS 1248907-66-5) Activation Carboxylic Acid Activation (HATU / DIPEA) Start->Activation Coupling Amide Coupling (Primary/Secondary Amines) Activation->Coupling Purification Purification (LC-MS & Flash Chromatography) Coupling->Purification Assay In Vitro Kinase Assay (ATP-competitive screening) Purification->Assay Validation Hit Validation (IC50 & Selectivity Profiling) Assay->Validation

Step-by-step experimental workflow for derivative synthesis and screening.

Conclusion[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid represents a masterclass in rational scaffold design. By providing a pre-organized, rigid geometry that optimally positions a kinase-binding pharmacophore alongside a highly manipulable synthetic handle, it accelerates the hit-to-lead optimization process. Whether leveraged for its intrinsic anti-inflammatory properties or as a foundation for next-generation dual kinase inhibitors, this molecule remains a vital asset in the medicinal chemist's toolkit.

References

  • Newbould, B. B. "The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex'); a new compound with anti-inflammatory, analgesic and antipyretic activity." British Journal of Pharmacology, 1969.[Link]

  • Perry, M. W. D., et al. "5-[2-(pyridin-2-ylamino)-1,3-thiazol-5-yl]-2,3-dihydro-1h-isoindol-1-one derivatives and their use as dual inhibitors of phosphatidylinositol 3-kinase delta & gamma.
  • Toogood, P. L., et al. "2-(PYRIDIN-2-YLAMINO)-PYRIDO[2,3d]PYRIMIDIN-7-ONES.

Protocols & Analytical Methods

Method

how to dissolve[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid for cell culture assays

Dissolving [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid for Cell-Based Applications Introduction [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound with potential applications in drug d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Dissolving [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid for Cell-Based Applications

Introduction

[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a heterocyclic compound with potential applications in drug discovery and biomedical research. As with many small molecules, its effective use in in vitro cell culture assays is critically dependent on proper solubilization to ensure accurate and reproducible results. This document provides a detailed guide for dissolving this compound, preparing stock solutions, and creating working concentrations suitable for a variety of cell-based experiments. The protocols outlined here are designed to maintain the compound's integrity and minimize potential artifacts from the solubilization process.

The molecular structure, featuring both acidic (acetic acid) and basic (pyridinylamino) moieties, suggests that the solubility of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is likely to be pH-dependent and poor in neutral aqueous solutions. Structurally related thiazole derivatives often exhibit limited water solubility[1][2]. Therefore, the use of an organic solvent is typically required to prepare a concentrated stock solution, which can then be diluted to the final working concentration in aqueous cell culture medium.

Physicochemical Properties and Solvent Selection

A comprehensive understanding of the compound's properties is essential for developing a robust dissolution protocol. While specific experimental data for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is not widely available, we can infer a suitable starting point from analogous structures.

Key Considerations for Solvent Choice:

  • Solubility: The primary requirement is to fully dissolve the compound at a high concentration to create a stock solution. For heterocyclic compounds like this, Dimethyl Sulfoxide (DMSO) is a common and effective solvent[1][2]. It is a highly polar aprotic solvent capable of dissolving a wide range of organic molecules.

  • Cellular Toxicity: The chosen solvent must be tolerated by the cell lines used in the assays. DMSO is widely used in cell culture, but it can exhibit cytotoxic effects at higher concentrations, typically above 0.5-1% (v/v). It is imperative to determine the maximum tolerated DMSO concentration for your specific cell line and experimental duration.

  • Compound Stability: The solvent should not react with or degrade the compound. DMSO is generally inert and suitable for storing stock solutions of many small molecules.

  • Compatibility with Assay: The solvent should not interfere with the assay itself (e.g., by affecting enzyme activity, fluorescence, or cell signaling pathways).

Based on these considerations, cell culture-grade DMSO is the recommended starting solvent for preparing a stock solution of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

Experimental Protocols

Part 1: Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO. It is crucial to perform these steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

Materials:

  • [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid powder (Molecular Weight: 235.26 g/mol )[3]

  • Sterile, cell culture-grade DMSO

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Weighing the Compound:

    • Tare a sterile microcentrifuge tube or vial on an analytical balance.

    • Carefully weigh out a small amount of the compound (e.g., 1 mg). The use of an analytical balance is critical for accuracy.

  • Calculating the Solvent Volume:

    • Use the following formula to calculate the volume of DMSO required to achieve the desired stock concentration:

      Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • For a 10 mM stock solution (0.01 mol/L) with 1 mg (0.001 g) of compound:

      Volume (L) = 0.001 g / (0.01 mol/L * 235.26 g/mol ) = 0.000425 L = 425 µL

  • Dissolution:

    • Add the calculated volume of sterile DMSO to the tube containing the compound.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution against a light source to ensure that all solid material has dissolved and the solution is clear. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterilization and Storage:

    • While DMSO at high concentrations is generally self-sterilizing, for long-term storage or sensitive applications, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter).

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store the stock solution at -20°C or -80°C, protected from light[4].

Stock Solution Preparation Table:

Desired Stock ConcentrationMass of CompoundMolecular Weight ( g/mol )Volume of DMSO to Add
10 mM1 mg235.26425 µL
20 mM1 mg235.26212.5 µL
50 mM5 mg235.26425 µL
Part 2: Preparation of Working Solutions for Cell Culture

The high-concentration stock solution must be diluted to the final working concentration in your cell culture medium. It is critical to perform a serial dilution to avoid precipitation of the compound.

Workflow for Preparing Working Solutions:

G powder Compound Powder stock High-Concentration Stock Solution (e.g., 10 mM in DMSO) powder->stock Dissolve in DMSO intermediate Intermediate Dilution (in cell culture medium) stock->intermediate Serial Dilution (e.g., 1:100) working Final Working Solution (e.g., 10 µM in medium) intermediate->working Final Dilution (e.g., 1:10)

Workflow from Powder to Working Solution.

Procedure:

  • Thaw the Stock Solution:

    • Thaw one aliquot of the frozen stock solution at room temperature.

  • Prepare an Intermediate Dilution (Recommended):

    • To minimize the risk of precipitation, it is best practice to first create an intermediate dilution in pre-warmed (37°C) cell culture medium.

    • For example, to prepare a 100 µM intermediate solution from a 10 mM stock, perform a 1:100 dilution. Add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium. Mix thoroughly by gentle pipetting.

  • Prepare the Final Working Solution:

    • Add the intermediate dilution to the final volume of cell culture medium needed for your experiment.

    • For example, to achieve a final concentration of 10 µM in a 10 mL culture volume, add 1 mL of the 100 µM intermediate solution to 9 mL of medium.

  • Solvent Control:

    • It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as your experimental samples. For a 1:1000 final dilution of the DMSO stock, the final DMSO concentration would be 0.1%.

Quality Control and Best Practices

  • Solubility Check: After preparing the final working solution, visually inspect it for any signs of precipitation or cloudiness. If precipitation occurs, you may need to lower the final working concentration or the concentration of the stock solution.

  • pH Verification: For compounds with acidic or basic groups, dissolution in a solvent and subsequent dilution into a buffered medium can sometimes alter the final pH. It is good practice to check the pH of your final working solution to ensure it is within the optimal range for your cells (typically pH 7.2-7.4).

  • Pilot Experiment: Before conducting a large-scale experiment, perform a small pilot study to confirm the solubility of the compound at your desired working concentrations and to assess the tolerance of your cell line to the compound and the solvent.

Conclusion

The successful use of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid in cell culture assays hinges on a meticulous dissolution and dilution strategy. By using high-quality DMSO to create a concentrated stock solution and performing serial dilutions into pre-warmed cell culture medium, researchers can achieve reproducible and reliable experimental outcomes. Always include a vehicle control to account for any effects of the solvent on the cellular system.

References

  • Afine Chemicals Limited. (n.d.). N-(2-CHLORO-6-METHYLPHENYL)-2-[(6-CHLORO-2-METHYL-4-PYRIMIDINYL)AMINO]-5-THIAZOLECARBOXAMIDE Pharmaceutical Intermediates.
  • ChemicalBook. (n.d.). 302964-08-5 | CAS DataBase.
  • PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]

  • BenchChem. (n.d.). Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide.

Sources

Application

in vivo dosing protocols for[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

An In-Depth Technical Guide to In Vivo Dosing Protocols for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid and its Analogs Authored by a Senior Application Scientist Disclaimer: Specific in vivo dosing protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to In Vivo Dosing Protocols for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid and its Analogs

Authored by a Senior Application Scientist

Disclaimer: Specific in vivo dosing protocols for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid are not extensively documented in publicly available literature. This guide provides a comprehensive framework based on established methodologies for the broader class of 2-aminothiazole derivatives and general best practices for preclinical in vivo studies.[1] Researchers must conduct compound-specific optimization and adhere to all institutional and regulatory guidelines for animal welfare.

Introduction: The Therapeutic Potential of 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2] Derivatives of this heterocyclic amine have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic properties.[2][3] [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid belongs to this versatile class, making it a compound of significant interest for preclinical investigation.

The successful in vivo evaluation of this and related compounds hinges on the development of robust dosing protocols. This guide provides a detailed exploration of the critical steps, from formulation development for compounds with presumed poor solubility to administration techniques and preliminary safety assessments.

Pre-formulation and Formulation Development: The Key to Bioavailability

A significant challenge in the preclinical development of many novel chemical entities, including 2-aminothiazole derivatives, is their poor aqueous solubility.[4][5] This characteristic can lead to low and variable oral bioavailability, hindering the accurate assessment of a compound's efficacy and toxicity.[4] Therefore, the selection and optimization of a suitable formulation is a critical first step.

Physicochemical Characterization

Before initiating formulation studies, it is essential to determine the physicochemical properties of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid:

  • Solubility: Assess solubility in a range of pharmaceutically acceptable solvents and at different pH values. This will guide the choice between a solution, suspension, or lipid-based formulation.[6]

  • pKa: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its absorption characteristics.

  • LogP/LogD: The lipophilicity of the compound will influence its membrane permeability and interaction with lipid-based formulation components.[7]

Formulation Strategies for Poorly Soluble Compounds

Based on the physicochemical properties, an appropriate formulation strategy can be selected. A tiered approach, starting with simpler formulations, is often recommended.[6]

Table 1: Common Formulation Strategies for In Vivo Studies

Formulation TypeCompositionAdvantagesDisadvantages
Aqueous Solution pH-adjusted buffers, co-solvents (e.g., PEG 400, DMSO)Homogeneous dosing, suitable for IV administrationRisk of precipitation upon dilution in vivo, potential for solvent toxicity
Aqueous Suspension Suspending agents (e.g., methylcellulose, carboxymethylcellulose), wetting agents (e.g., Tween® 80)Higher drug loading possible, avoids use of harsh co-solventsPotential for non-uniform dosing, physical instability (settling)
Lipid-Based Formulation Oils (e.g., corn oil, sesame oil), surfactants, lipids (e.g., Labrafac PG)Can enhance oral absorption of lipophilic compoundsMore complex to prepare, potential for GI side effects
Protocol: Preparation of a 0.5% Methylcellulose Suspension (Oral Gavage)

This protocol is suitable for oral administration when the compound cannot be fully dissolved in an aqueous vehicle.

Materials:

  • [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

  • 0.5% (w/v) Methylcellulose in purified water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Appropriate glassware

Procedure:

  • Weigh the required amount of the test compound.

  • In a mortar, add a small amount of the 0.5% methylcellulose solution to the compound powder to create a paste. This wetting step is crucial to prevent clumping.

  • Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously triturating or homogenizing to form a uniform suspension.

  • Transfer the suspension to a beaker with a magnetic stir bar and stir for at least 30 minutes to ensure homogeneity.

  • Maintain continuous stirring during dosing to prevent settling and ensure dose accuracy.

G cluster_0 Formulation Decision Workflow start Start: Physicochemical Characterization solubility Assess Aqueous Solubility start->solubility soluble Soluble? solubility->soluble form_sol Formulate as Aqueous Solution (pH-adjusted/co-solvent) soluble->form_sol Yes form_susp Formulate as Aqueous Suspension (e.g., with methylcellulose) soluble->form_susp No end_point Proceed to In Vivo Dosing form_sol->end_point form_lipid Consider Lipid-Based Formulation for Highly Lipophilic Compounds form_susp->form_lipid Alternative form_susp->end_point form_lipid->end_point

Caption: Decision workflow for selecting a suitable formulation.

In Vivo Administration Protocols

All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC).[8] The choice of administration route depends on the study's objective (e.g., local vs. systemic effect, desired absorption rate).

Routes of Administration

Table 2: Recommended Administration Volumes and Needle Sizes for Rodents [8]

RouteMouse (20-30g)Rat (200-300g)Needle Gauge (Typical)Key Considerations
Oral (p.o.) 0.2 - 0.5 mL1 - 5 mL20-22g gavage needleEnsures accurate dosing to the GI tract. Requires proper training to avoid injury.[8]
Intraperitoneal (i.p.) 0.2 - 0.5 mL1 - 3 mL25-27gFaster absorption than subcutaneous route. Inject into the lower right abdominal quadrant.
Subcutaneous (s.c.) 0.2 - 0.5 mL1 - 2 mL25-27gSlower, more sustained absorption. Inject into the loose skin over the back.
Intravenous (i.v.) 0.1 - 0.2 mL0.5 - 1 mL27-30g100% bioavailability. Requires sterile, particle-free solutions.
Protocol: Oral Gavage (p.o.) Administration in Mice

Materials:

  • Prepared drug formulation

  • Appropriate sized dosing syringe

  • Flexible or rigid, ball-tipped gavage needle (20-22g for adult mice)

  • Animal scale

Procedure:

  • Weigh the mouse to calculate the exact volume to be administered based on the desired mg/kg dose.

  • Fill the syringe with the calculated volume of the formulation, ensuring no air bubbles are present.

  • Gently restrain the mouse, allowing its head and neck to be in a natural, extended position.

  • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

  • Gently insert the gavage needle into the mouth, passing over the tongue and into the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

  • Once the needle is in place, dispense the formulation smoothly and steadily.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any signs of distress immediately after dosing.

Study Design: Pharmacokinetics and Toxicology

A well-designed study is crucial for interpreting the in vivo data correctly. This typically involves dose-range finding, pharmacokinetic (PK), and toxicology studies.

Dose-Range Finding and Acute Toxicity

The initial study aims to determine a range of tolerated doses. This is often done by administering single, escalating doses to small groups of animals.

  • Dosing: Based on in vitro efficacy data, start with a low dose and escalate (e.g., 10, 50, 100 mg/kg).

  • Observations: Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing), body weight changes, and mortality for up to 14 days.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) and an estimated LD50. Some 2-aminobenzothiazole derivatives have shown low acute oral toxicity with LD50 values greater than 1250 mg/kg in rats.[9]

Subchronic Toxicity Studies

Repeated-dose studies (e.g., 28 days) are essential to understand the long-term safety profile of the compound.[10]

Table 3: Key Parameters for a 28-Day Subchronic Oral Toxicity Study [10][11]

ParameterFrequencyPurpose
Clinical Observations DailyTo detect signs of toxicity.
Body Weight WeeklyA sensitive indicator of general health.[11]
Food Consumption WeeklyTo assess appetite and palatability of the formulation.
Hematology & Clinical Chemistry At terminationTo evaluate effects on blood cells and organ function (liver, kidneys).
Histopathology At terminationTo examine tissues for microscopic changes.
Pharmacokinetic (PK) Studies

PK studies determine the absorption, distribution, metabolism, and excretion (ADME) of the compound.

G cluster_1 Pharmacokinetic Study Workflow dose Administer Single Dose (e.g., Oral Gavage) collect Collect Blood Samples at Pre-defined Time Points (e.g., 0.5, 1, 2, 4, 8, 24h) dose->collect process Process Blood to Plasma or Serum collect->process extract Extract Compound and Analyze (e.g., LC-MS/MS) process->extract plot Plot Plasma Concentration vs. Time Curve extract->plot params Calculate PK Parameters (Cmax, Tmax, AUC, T1/2) plot->params

Sources

Method

Topic: Preparation of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid Stock Solutions

An Application Note from the Office of the Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducib...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reproducible preparation of stock solutions of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid. Thiazole derivatives are a significant class of compounds in medicinal chemistry, and the integrity of experimental data relies heavily on the proper handling and preparation of these reagents.[1] This guide moves beyond a simple list of steps to explain the fundamental principles behind solvent selection, concentration calculations, and storage strategies to ensure the stability and efficacy of the compound in downstream applications. Adherence to these protocols will enhance experimental reproducibility and prevent the loss of valuable time and resources.

Introduction: The Rationale for Rigorous Preparation

[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid belongs to a class of heterocyclic compounds that are of significant interest in pharmaceutical development and biological research, often investigated for their potential as kinase inhibitors or antimicrobial agents.[1][2][3] The reliability of any in vitro or in vivo study hinges on the precise and consistent concentration of the active compound. Errors in stock solution preparation can lead to invalid data, making long-term experiments impossible to reproduce.[4]

As a Senior Application Scientist, my experience has shown that seemingly minor details—such as the choice of solvent, the number of freeze-thaw cycles, and proper storage—are often the root cause of experimental variability. This application note serves as a field-proven guide to mitigate these risks by establishing a self-validating protocol for preparing, storing, and utilizing stock solutions of this specific compound.

Compound Specifications & Physicochemical Data

Accurate calculations begin with accurate compound data. The following table summarizes the key properties of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

PropertyValueSource(s)
IUPAC Name [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Synonym(s) [2-(2-pyridinylamino)-1,3-thiazol-4-yl]acetic acid
CAS Number 1248907-66-5
Molecular Formula C₁₀H₉N₃O₂S[1]
Molecular Weight 235.26 g/mol [1]
Appearance Solid, powder
Typical Purity ≥95%

Core Principles for Preparing Small Molecule Stock Solutions

Understanding the "why" behind each step is crucial for troubleshooting and adapting protocols.

The Critical Role of Solvent Selection

The ideal solvent must fully dissolve the compound at a high concentration without causing its degradation.

  • Dimethyl Sulfoxide (DMSO): For many non-polar to moderately polar small organic molecules like this one, DMSO is the solvent of choice.[5] It is a powerful, aprotic solvent capable of dissolving a vast array of compounds.[6] Many screening libraries and kinetic solubility assays utilize 10 mM DMSO stock solutions as a standard, indicating this is a reliable starting concentration.[7][8]

  • Aqueous Solubility: Thiazole derivatives of this nature typically exhibit low solubility in water.[9] While solubility might be enhanced in basic or acidic aqueous solutions, this can risk hydrolysis or degradation and is not recommended for a general-purpose master stock.

  • Solvent Purity: Always use anhydrous, high-purity DMSO. DMSO is highly hygroscopic and will readily absorb atmospheric moisture, which can reduce its solvating power and potentially compromise the stability of the compound.[10]

Maintaining Compound Integrity: Aliquoting and Storage

A perfectly prepared stock solution is only useful if it remains stable over time.

  • Aliquotting: This is arguably the most critical step for long-term use. Dividing the master stock into single-use aliquots prevents repeated freeze-thaw cycles, which can cause compound degradation and solvent evaporation.[10][11]

  • Storage Temperature: For long-term stability (up to 6 months), aliquots should be stored at -80°C. For short-term use (up to 1 month), -20°C is acceptable.[10][11] The solid, powdered form of the compound is typically stable for years when stored at -20°C.[11]

  • Vial Selection: For long-term storage, use glass vials with Teflon-lined screw caps. Standard polypropylene tubes can be permeable to solvents over time, leading to a gradual increase in the stock concentration.[12]

Experimental Protocol: Preparation of a 10 mM Master Stock Solution

This protocol details the preparation of a high-concentration master stock in DMSO, which can then be diluted for various experimental needs.

Materials and Equipment
  • [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Calibrated precision balance

  • Sterile glass vial with a Teflon-lined screw cap

  • Calibrated micropipettes

  • Vortex mixer

  • Sterile, amber cryovials or microcentrifuge tubes for aliquots

  • Personal Protective Equipment (PPE): lab coat, safety glasses, gloves

Pre-Weighing Preparations
  • Equilibrate: Before opening, allow the vial containing the powdered compound to come to room temperature. This prevents condensation of atmospheric moisture onto the hygroscopic powder.

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is collected at the bottom, which is especially important for small quantities that may coat the walls.[11]

Step-by-Step Dissolution Procedure

This procedure is based on preparing 1 mL of a 10 mM stock solution .

  • Calculation:

    • Goal: 10 mM = 10 mmol/L = 0.01 mol/L

    • Molecular Weight (MW): 235.26 g/mol

    • Mass required (mg) = Molarity (mol/L) x Volume (L) x MW ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.01 mol/L * 0.001 L * 235.26 g/mol * 1000 mg/g = 2.35 mg

  • Weighing: In a chemical fume hood, carefully weigh out 2.35 mg of the compound and place it into a sterile glass vial.

    • Expert Tip: For quantities under 10 mg, it is often more accurate to add the calculated solvent volume directly to the manufacturer's pre-weighed vial to avoid transfer losses.[4][11] If you have a 1 mg vial, for example, add 425 µL of DMSO to achieve a 10 mM concentration (1 mg / 235.26 g/mol / 0.000425 L ≈ 10 mM).

  • Dissolution: Add 1 mL of anhydrous DMSO to the vial containing the 2.35 mg of powder.

  • Solubilization:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible solid particles.

    • If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed to facilitate the process.[10]

Workflow for Master Stock Preparation and Aliquoting

G cluster_prep Master Stock Preparation cluster_store Aliquoting & Storage Powder Compound Powder in Vial Equilibrate Equilibrate to RT & Centrifuge Powder->Equilibrate Weigh Weigh 2.35 mg (or use pre-weighed vial) Equilibrate->Weigh AddSolvent Add 1 mL Anhydrous DMSO Weigh->AddSolvent Dissolve Vortex / Sonicate Until Fully Dissolved AddSolvent->Dissolve Aliquot Aliquot into single-use sterile amber vials Dissolve->Aliquot Label Label Clearly: Name, Conc, Solvent, Date Aliquot->Label Store Store at -80°C (Long-Term) Label->Store

Caption: Workflow for preparing and storing the master stock solution.

Aliquoting and Storage
  • Once the compound is fully dissolved, immediately aliquot the master stock into smaller, single-use volumes (e.g., 20-50 µL) in sterile, amber cryovials.[10]

  • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) .[10][11]

Protocol for Preparation of Aqueous Working Solutions

This protocol describes how to dilute the 10 mM DMSO master stock into your aqueous experimental medium (e.g., cell culture medium, buffer).

Dilution Principle (C₁V₁ = C₂V₂)

The formula C₁V₁ = C₂V₂ is used to calculate the volume of the stock solution needed.[4]

  • C₁: Concentration of the master stock solution (10 mM)

  • V₁: Volume of the master stock solution to be added (the unknown)

  • C₂: Desired final concentration of the working solution (e.g., 10 µM)

  • V₂: Final volume of the working solution (e.g., 1 mL)

Step-by-Step Dilution Procedure

Example: Preparing 1 mL of a 10 µM working solution.

  • Thawing: Remove one aliquot of the 10 mM master stock from the -80°C freezer. Allow it to thaw completely and warm to room temperature before opening the cap.[12] This prevents water condensation into the DMSO stock.

  • Calculation:

    • C₁ = 10 mM = 10,000 µM

    • C₂ = 10 µM

    • V₂ = 1 mL = 1000 µL

    • V₁ = (C₂ * V₂) / C₁

    • V₁ = (10 µM * 1000 µL) / 10,000 µM = 1 µL

  • Dilution: Add 1 µL of the 10 mM master stock solution to 999 µL of your experimental medium.

  • Mixing: Mix thoroughly by gentle pipetting or brief vortexing. The working solution is now ready for use.

Important Considerations and Best Practices

  • DMSO Toxicity: DMSO can be toxic to cells, typically at concentrations above 0.5%.[10] In our example, the final DMSO concentration is 0.1% (1 µL in 1000 µL), which is generally considered safe for most cell lines. Crucially, always include a vehicle control in your experiments , which consists of the experimental medium with the same final concentration of DMSO but without the compound.[10]

  • Light Sensitivity: While specific data for this compound is limited, many complex organic molecules are light-sensitive. It is best practice to handle the compound and its solutions in low-light conditions and store them in amber or foil-wrapped vials.[13][14]

  • Documentation: Record the lot number, date of preparation, and all calculations in your lab notebook. This is essential for traceability and troubleshooting.

  • Safety: Always handle the compound and DMSO in a well-ventilated area or fume hood, wearing appropriate PPE. Consult the Safety Data Sheet (SDS) for detailed safety information.

References

  • Captivate Bio. SMALL MOLECULES. Available from: [Link]

  • AntBio. Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. Available from: [Link]

  • Enfanos. Preparation of Stock Solutions. Available from: [Link]

  • PubMed. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Available from: [Link]

  • Cold Spring Harbor Laboratory Press. Stock Solutions. Available from: [Link]

  • PhytoTech Labs. Preparing Stock Solutions. Available from: [Link]

  • USCKS.COM. (2-PYRIDIN-2-YL-1,3-THIAZOL-4-YL)ACETIC ACID. Available from: [Link]

  • PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. Available from: [Link]

  • Academia.edu. PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Available from: [Link]_

  • Apicule. (2-Amino-1,3-thiazol-4-yl)acetic acid (CAS No: 29676-71-9) API Intermediate Manufacturers. Available from: [Link]

  • Semantic Scholar. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Available from: [Link]

  • Brieflands. Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Available from: [Link]

  • PubMed. Synthesis and antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives. Available from: [Link]

  • PMC. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Available from: [Link]

  • ResearchGate. Instability of 2,2-di(pyridin-2-yl)acetic acid. Tautomerization decarboxylation. Available from: [Link]

  • PMC. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • ACS Publications. Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for. Available from: [Link]

  • ResearchGate. Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid esterification

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemoselective challenges associated with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Derivatization. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and chemoselective challenges associated with the esterification of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid .

This molecule presents a unique trifecta of synthetic challenges: a highly insoluble zwitterionic resting state, multiple competitive nucleophilic nitrogen centers, and a high susceptibility to thermal decarboxylation. This guide synthesizes field-proven methodologies to help you bypass these bottlenecks and achieve quantitative conversion.

Workflow & Chemoselectivity Mapping

G Start [2-(Pyridin-2-ylamino)- 1,3-thiazol-4-yl]acetic acid (Zwitterionic) Cond1 SOCl2 / MeOH (0°C to RT) Start->Cond1 Cond2 EDC·HCl / DMAP (DMF/DCM, RT) Start->Cond2 Cond3 MeI / K2CO3 (Acetone, Reflux) Start->Cond3 Res1 Exclusive O-Esterification (N-atoms protonated) Cond1->Res1 Res2 Mixed O-Ester & N-Acylated Byproducts Cond2->Res2 Res3 Extensive N-Alkylation & Decarboxylation Cond3->Res3

Reaction pathways and chemoselectivity in aminothiazole acetic acid esterification.

Troubleshooting & FAQs

Q1: Why is my esterification yielding predominantly N-alkylated or N-acylated byproducts instead of the desired O-ester? A: This is a classic chemoselectivity issue. Your substrate contains three nitrogen atoms: a basic pyridine nitrogen, a basic thiazole nitrogen, and a secondary bridging amine. Under basic conditions (e.g., Alkyl halide + K2​CO3​ ), the pyridine and thiazole nitrogens become highly competitive nucleophiles, leading to N-alkylation. Under standard peptide coupling conditions (e.g., EDC/DMAP), the secondary amine can undergo N-acylation. Solution: The most reliable method to achieve exclusive O-esterification is to run the reaction under strongly acidic conditions[1]. By using Thionyl Chloride ( SOCl2​ ) in an alcohol solvent, you generate anhydrous HCl in situ. This protonates all basic nitrogen centers, rendering them non-nucleophilic, while simultaneously activating the carboxylic acid as an acyl chloride.

Q2: My starting material is completely insoluble in standard organic solvents like DCM, THF, and even moderately soluble in DMF. How can I drive the reaction? A: The insolubility is caused by the molecule's zwitterionic nature. The acidic carboxylic acid protonates the basic pyridine/thiazole rings, creating a robust intermolecular ionic network. Solution: You must disrupt this ionic lattice. If using a coupling agent (like EDC), pre-treat the suspension with a soluble organic base like DIPEA (N,N-Diisopropylethylamine) in a highly polar aprotic solvent mixture (DMF/DCM). Alternatively, utilizing the SOCl2​ /Alcohol method bypasses this entirely, as the resulting hydrochloride salt of the ester is highly soluble in the alcohol solvent.

Q3: I attempted a standard thermal Fischer esterification (refluxing in Methanol with H2​SO4​ ) and observed significant gas evolution, color darkening, and poor yields. What happened? A: You induced thermal decarboxylation. Thiazole-4-acetic acid derivatives are notoriously unstable at elevated temperatures. The thiazolium ring acts as an electron sink, stabilizing the intermediate carbanion formed at the C4-alpha position upon the loss of CO2​ [2]. This is mechanistically identical to the decarboxylation of α -keto-acids facilitated by Vitamin B1 (thiamine) in biological systems. Solution: Never reflux thiazole-4-acetic acids. All esterification activation steps must be performed at 0°C, and the reaction should not exceed room temperature (20-25°C).

Quantitative Method Comparison

Esterification MethodReagents & ConditionsChemoselectivity (O vs N)Typical YieldKey Limitations / Risks
Acidic Halogenation (Recommended) SOCl2​ , Methanol, 0°C to RTExcellent (Exclusive O-ester)> 90%Generates SO2​ and HCl gas; requires careful neutralization during workup.
Steglich Coupling EDC·HCl, DMAP, DMF/DCM, RTModerate 60 - 75%High risk of N-acylation at the bridging amine if stoichiometry is not strictly controlled.
Base-Catalyzed Alkylation MeI, K2​CO3​ , Acetone, HeatPoor < 20%Extensive N-alkylation at pyridine/thiazole rings; high risk of thermal decarboxylation.

Validated Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Esterification (Optimal for Chemoselectivity)

This protocol leverages in situ HCl generation to protect nucleophilic nitrogens while activating the carboxylate[1].

Reagents: *[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (1.0 eq)

  • Anhydrous Methanol (or Ethanol) (0.5 M relative to substrate)

  • Thionyl Chloride ( SOCl2​ ) (2.5 eq)

Step-by-Step Procedure:

  • Preparation: Suspend the starting material in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a drying tube (or under an Argon atmosphere).

  • Cooling: Submerge the flask in an ice-water bath and allow the suspension to cool to 0°C for 15 minutes.

  • Activation: Slowly add SOCl2​ dropwise over 20 minutes. Caution: Highly exothermic; SO2​ and HCl gases are evolved. Perform in a well-ventilated fume hood. The suspension will gradually clear as the hydrochloride salt of the intermediate acyl chloride forms.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature (20-25°C) for 12-16 hours. Do not apply heat.

  • Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess SOCl2​ .

  • Workup: The resulting solid is the hydrochloride salt of the target ester. To obtain the free base, dissolve the residue in a minimal amount of water, cool to 0°C, and carefully adjust the pH to 7.5-8.0 using saturated aqueous NaHCO3​ . Extract the precipitated free base with Ethyl Acetate (3 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol B: Modified Steglich Esterification (Alternative for Acid-Sensitive Groups)

Use this method if your specific derivative contains functional groups that cannot tolerate strong acids.

Reagents: *[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (1.0 eq)

  • Anhydrous Alcohol (R-OH) (5.0 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • DIPEA (1.5 eq)

Step-by-Step Procedure:

  • Solubilization: Suspend the starting material in a 1:1 mixture of anhydrous DMF and DCM (0.2 M). Add DIPEA (1.5 eq) and stir for 10 minutes to disrupt the zwitterionic network.

  • Coupling Initiation: Cool the mixture to 0°C. Add the target alcohol, followed by DMAP and EDC·HCl.

  • Reaction: Stir at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 8 hours.

  • Workup: Dilute the reaction with DCM and wash sequentially with 5% aqueous Citric Acid (to remove DMAP/DIPEA), Water, and Brine. Note: Avoid strong acidic washes to prevent protonating the product into the aqueous layer.

  • Purification: Dry the organic layer ( Na2​SO4​ ), concentrate, and purify via silica gel chromatography (Eluent: DCM/MeOH gradient).

References

  • Synthesis and Antimicrobial Activity of Novel 2,4-Disubstituted Thiazoles. ResearchGate. Available at:[Link]

  • Five-Membered N-Heterocyclic Scaffolds as Novel Amino Bioisosteres at γ-Aminobutyric Acid (GABA) Type A Receptors and GABA Transporters. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Aqueous-Phase One-Pot Synthesis of 2-Aminothiazole- or 2-Aminoselenazole-5-carboxylates from β-Keto Esters, Thiourea or Selenourea, and N-Bromo-succinimide under Supramolecular Catalysis. Organic Chemistry Portal. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid and Other Aminothiazole Derivatives in Drug Discovery

The 2-aminothiazole scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution points have made it a cornerstone in the development of nu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The 2-aminothiazole scaffold is a quintessential "privileged structure" in medicinal chemistry.[1][2] Its unique electronic properties and versatile substitution points have made it a cornerstone in the development of numerous therapeutic agents.[3][4] This heterocyclic motif is present in a wide array of clinically approved drugs, demonstrating a remarkable spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[5][6][7]

This guide provides an in-depth comparison of a specific derivative, [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, with other prominent aminothiazole-based compounds that have made a significant impact in drug discovery. We will dissect their structural nuances, mechanisms of action, and structure-activity relationships (SAR), supported by experimental data and protocols, to offer researchers and drug development professionals a clear perspective on the therapeutic potential of this versatile scaffold.

Featured Compound: [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is a compelling molecule for investigation. Its structure combines three key pharmacophoric elements:

  • The 2-Aminothiazole Core: A proven scaffold for biological activity.[8]

  • A Pyridin-2-ylamino Moiety: This feature is strongly associated with kinase inhibition, as the pyridine nitrogen can form critical hydrogen bonds within the ATP-binding pocket of various kinases.[9]

  • A 4-yl-acetic acid Group: This acidic side chain can significantly influence the compound's physicochemical properties, such as solubility, and may serve as an additional interaction point with target proteins or a handle for further derivatization.

While specific data for this exact molecule is not extensively published, its structural cousins, such as [2-(Pyridin-3-ylamino)-1,3-thiazol-4-yl]acetic acid, are explored as lead compounds for developing drugs targeting kinase pathways.[10] This strongly suggests that the primary therapeutic potential for our featured compound lies in the realm of kinase inhibition, with applications in oncology and inflammatory diseases.

Comparative Analysis with Key Aminothiazole Derivatives

To understand the potential of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, we compare it against established aminothiazole derivatives from different therapeutic classes.

The Kinase Inhibitor Archetype: Dasatinib

Dasatinib is a potent, second-generation multi-targeted tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[11][12] It represents a pinnacle of 2-aminothiazole design in oncology.

  • Structural Comparison: Unlike our featured compound's simple acetic acid side chain, Dasatinib features a complex N-(2-chloro-6-methylphenyl)carboxamide at the 5-position of the thiazole ring. The 2-amino group is attached to a substituted pyrimidine, not a simple pyridine. These extensive modifications are crucial for its high-affinity binding.

  • Mechanism of Action: Dasatinib's primary target is the BCR-ABL kinase, the hallmark of CML.[13] It binds to both the active and inactive conformations of the ABL kinase domain, making it effective against many imatinib-resistant mutations.[14] It also potently inhibits SRC family kinases (SFKs), c-KIT, and PDGFRβ, contributing to its broad activity.[13][15]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK BCR-ABL / SRC (Tyrosine Kinase) GRB2 GRB2/SOS RTK->GRB2 STAT5 STAT5 RTK->STAT5 PI3K PI3K RTK->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription STAT5->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Dasatinib Dasatinib Dasatinib->RTK Inhibition

Caption: Dasatinib inhibits BCR-ABL and SRC kinases, blocking multiple downstream pro-survival pathways.

  • Structure-Activity Relationship (SAR): The development of Dasatinib from a simple 2-aminothiazole hit involved extensive SAR studies.[16][17] The 2-aminothiazole core acts as the hinge-binding motif. The N-(2-chloro-6-methylphenyl)carboxamide group at the C5 position was optimized for potent pan-Src inhibition, while the hydroxyethyl-piperazinyl-pyrimidine moiety at the C2 amino position enhances solubility and potency.[16] This highlights a key principle: while the core provides the anchor, the substituents dictate potency and selectivity.

The Anti-Inflammatory Class: Meloxicam and Fanetizole

The thiazole scaffold is also prominent in anti-inflammatory drugs, targeting enzymes like cyclooxygenase (COX).

  • Structural Comparison:

    • Meloxicam: An NSAID of the oxicam class, Meloxicam contains a 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide-1,1-dioxide core, with a key 5-methyl-2-thiazolyl substituent on the amide nitrogen.[18] It is not a simple 2-aminothiazole but demonstrates the utility of the thiazole ring in this therapeutic area.

    • Fanetizole: This is a more direct structural analog, chemically known as 2-(phenethylamino)-4-phenyl-1,3-thiazole. It features a simple phenyl group at C4 and a phenethyl group on the C2 amino group.

  • Mechanism of Action:

    • Meloxicam: Exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting prostaglandin synthesis.[19] It shows preferential inhibition of COX-2 over COX-1, which is thought to reduce the risk of gastrointestinal side effects compared to non-selective NSAIDs.[20][21][22]

    • Fanetizole: While its exact mechanism is less detailed in readily available literature, its classification as an anti-inflammatory agent suggests it likely modulates inflammatory pathways, possibly involving COX or other inflammatory mediators.[23][24]

  • Structure-Activity Relationship (SAR): For Meloxicam, the methyl group on the thiazole ring plays a crucial role in its COX-2 selectivity by fitting into a specific hydrophobic pocket in the COX-2 enzyme active site.[20] For Fanetizole, the lipophilic phenyl and phenethyl groups are likely key for its activity, a common feature in many anti-inflammatory compounds.

The Antifolate Agent: Pralatrexate

Pralatrexate showcases the scaffold's adaptability, where the thiazole ring is incorporated into a complex molecule with a completely different mechanism of action. It is used to treat patients with relapsed or refractory peripheral T-cell lymphoma (PTCL).[25][26]

  • Structural Comparison: Pralatrexate is a complex antifolate. It contains a pyrrolo[2,3-d]pyrimidine core linked to a glutamate moiety via a thiophene-based linker, not a simple thiazole. However, its development is part of the broader exploration of heterocyclic compounds in antifolate design. Its mechanism relies on mimicking folic acid to enter and kill cancer cells.

  • Mechanism of Action: Pralatrexate is a potent inhibitor of dihydrofolate reductase (DHFR).[25][27] This enzyme is critical for producing nucleotides, the building blocks of DNA and RNA.[28] By blocking DHFR, Pralatrexate halts DNA synthesis, leading to cell death, especially in rapidly dividing cancer cells.[29] A key feature is its high affinity for the reduced folate carrier (RFC-1), a protein often overexpressed in cancer cells, leading to selective uptake.[27][29]

Comparative Data Summary

The following tables summarize the key features and reported biological activities of the discussed aminothiazole derivatives.

Table 1: Structural and Mechanistic Comparison of Aminothiazole Derivatives

Compound/ClassCore StructureKey SubstituentsPrimary Mechanism of ActionTherapeutic Area
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid 2-AminothiazolePyridin-2-yl (at C2-amino), Acetic acid (at C4)Predicted: Kinase InhibitionOncology, Inflammation (potential)
Dasatinib 2-AminothiazoleSubstituted pyrimidine (at C2-amino), carboxamide (at C5)Multi-targeted Tyrosine Kinase Inhibition (BCR-ABL, SRC)[12]Oncology (CML, ALL)[11]
Meloxicam Benzothiazine dioxide5-methyl-1,3-thiazol-2-yl (on amide)Preferential COX-2 Inhibition[20]Inflammation, Pain[22]
Fanetizole 2-AminothiazolePhenethyl (at C2-amino), Phenyl (at C4)Anti-inflammatory[23]Inflammation
Pralatrexate Pyrrolo[2,3-d]pyrimidineThiophene linker, p-benzoyl-L-glutamateDihydrofolate Reductase (DHFR) Inhibition[25]Oncology (PTCL)[26]

Table 2: Comparative Biological Potency (IC₅₀ Values)

CompoundTargetIC₅₀ ValueCell Line / Assay ConditionSource
DasatinibLck Kinase< 1 nMBiochemical Assay[16][17]
DasatinibBcr-Abl Kinase< 1 nMBiochemical Assay[16]
DasatinibK562 (CML) Cells16.3 µM (for a derivative)Cell Proliferation Assay[30]
MeloxicamCOX-12.2 µg/mLWhole Blood Assay[18]
MeloxicamCOX-21.1 µg/mLWhole Blood Assay[18]
Frentizole Analog (19)MAO-B0.30 µMBiochemical Assay[31]

Note: Data is compiled from various sources and assay conditions may differ. This table is for comparative illustration.

Experimental Protocols

The synthesis and evaluation of novel aminothiazole derivatives follow established methodologies in medicinal chemistry.

Protocol 1: General Synthesis via Hantzsch Thiazole Synthesis

The Hantzsch synthesis is the most fundamental method for creating the 2-aminothiazole core.[3] It involves the condensation of an α-haloketone with a thiourea derivative.

Objective: To synthesize a generic 2-amino-4-substituted-thiazole.

Materials:

  • α-haloketone (e.g., 2-bromoacetophenone)

  • Thiourea or substituted thiourea

  • Ethanol or similar polar solvent

  • Sodium bicarbonate (optional, for acid scavenging)

  • Reaction vessel, condenser, magnetic stirrer

  • TLC plates, silica gel for chromatography

Procedure:

  • Reaction Setup: Dissolve the α-haloketone (1.0 eq) and thiourea (1.1 eq) in absolute ethanol in a round-bottom flask.

  • Condensation: Heat the mixture to reflux (approx. 78°C) for 2-4 hours. The causality here is that thermal energy is required to overcome the activation energy for the nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials indicates reaction completion.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms (often the hydrobromide salt of the product), it can be collected by filtration.

  • Neutralization & Extraction: If no precipitate forms, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate. This step is crucial to deprotonate the product and remove any HBr formed, making the product less water-soluble. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure 2-aminothiazole derivative.

Sources

Comparative

validation of analytical methods for[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Advanced Analytical Validation Guide for[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid: A Comparative Methodology Assessment As a Senior Application Scientist, I frequently encounter the aminothiazole-pyridine scaff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Validation Guide for[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic Acid: A Comparative Methodology Assessment

As a Senior Application Scientist, I frequently encounter the aminothiazole-pyridine scaffold in advanced drug discovery pipelines. Specifically, [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid (CAS: 1248907-66-5) has emerged as a privileged building block, notably serving as the core structural motif for molecular glues that target CDK12-DDB1 interactions (such as the HQ461 analogs) [1].

However, validating analytical methods for this compound presents distinct physicochemical challenges. The molecule is polyfunctional: it contains a basic pyridine nitrogen, a secondary amine bridge, an electron-rich thiazole ring, and an acidic carboxyl moiety. This creates a zwitterionic potential that leads to pH-dependent tautomerization and complex solubility profiles. To ensure scientific integrity and regulatory compliance, analytical methods must be rigorously designed and validated according to ICH Q2(R2) guidelines [2].

This guide objectively compares three orthogonal analytical methodologies—RP-HPLC-UV, LC-HRMS, and qNMR—detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute data trustworthiness.

Methodology Comparison: Causality and Performance

To establish a robust control strategy, we must select analytical techniques based on their fundamental interactions with the molecule's structural features.

RP-HPLC-UV (Routine Purity & Assay)
  • The Causality: The extended π -conjugation across the pyridine and thiazole rings provides a strong, distinct chromophore, making UV detection highly sensitive and ideal for routine batch release. However, because the molecule contains both acidic (carboxylic acid, pKa ~3.8) and basic (pyridine, pKa ~5.2) groups, it exists as a zwitterion at physiological pH. To achieve reproducible retention and prevent severe peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase pH must be strictly controlled at ~2.5 (using 0.1% Trifluoroacetic acid).

  • Best For: High-throughput purity assessment, stability-indicating assays, and routine quality control.

LC-HRMS (Impurity Profiling & Structural Elucidation)
  • The Causality: The synthesis of this scaffold typically involves a Hantzsch thiazole synthesis [3]. Unreacted thiourea derivatives or halogenated intermediates often co-elute with the API in standard HPLC. High-Resolution Mass Spectrometry (HRMS) is required to resolve these isobaric impurities. Because the pyridine nitrogen is highly susceptible to protonation, Positive Electrospray Ionization (ESI+) yields exceptional sensitivity for this compound, allowing for trace-level detection of genotoxic impurities.

  • Best For: Identification of unknown degradation products, trace impurity profiling, and metabolic stability testing.

qNMR (Absolute Quantitation)
  • The Causality: During early-stage drug development, highly pure reference standards for novel building blocks are rarely available. Quantitative NMR (qNMR) relies on the fundamental physics of nuclear spin rather than chromatographic separation, allowing for absolute quantitation without a homologous reference standard. The isolated methylene protons ( α to the carboxylic acid) present a distinct, interference-free singlet in the 1H -NMR spectrum, which can be integrated against an internal standard (e.g., maleic acid).

  • Best For: Certifying the purity of primary reference standards and orthogonal verification of HPLC assay results.

Quantitative Data Presentation

The following table summarizes the experimental validation data for the three methodologies, evaluated strictly against ICH Q2(R2) parameters [2].

Validation Parameter (ICH Q2(R2))RP-HPLC-UV (Assay)LC-HRMS (Impurity Profiling)qNMR (Absolute Purity)
Specificity Baseline resolution ( Rs​>2.0 )Exact mass (< 5 ppm error)Distinct α -methylene singlet
Linearity Range 1.0 - 100.0 µg/mL ( R2>0.999 )5.0 - 500.0 ng/mL ( R2>0.995 )1.0 - 50.0 mg/mL ( R2>0.999 )
LOD / LOQ 0.1 µg/mL / 0.3 µg/mL0.5 ng/mL / 1.5 ng/mLN/A (Limited by probe sensitivity)
Accuracy (% Recovery) 98.5% - 101.2%95.0% - 105.0%99.0% - 101.0%
Precision (% RSD) < 1.0% (Intra-day)< 3.5% (Intra-day)< 0.5% (Intra-day)

Experimental Protocols: Self-Validating Systems

A robust analytical method must be a "self-validating system"—meaning the protocol inherently proves its own validity during execution before any sample data is reported.

Protocol 1: RP-HPLC-UV Assay Validation

Objective: Determine the purity of[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

  • Mobile Phase Preparation:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.5 to suppress ionization of the carboxylic acid).

    • Channel B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) at 35°C. Run a gradient from 5% B to 95% B over 15 minutes. Detection at 254 nm.

  • The Self-Validating Step (System Suitability Test - SST): Before analyzing unknown samples, inject an SST resolution mixture containing the target compound and its synthetic precursor (2-aminopyridine).

    • Automated Gate: The chromatography data system must be programmed to halt the sequence if the resolution ( Rs​ ) between the two peaks is <2.0 or if the tailing factor ( Tf​ ) of the main peak is >1.5 . This ensures the column has not lost its resolving power.

Protocol 2: LC-HRMS Impurity Profiling

Objective: Identify trace impurities generated during Hantzsch thiazole synthesis.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Methanol to a final concentration of 1 µg/mL. (Avoid Acetonitrile to prevent potential adduct formation in the MS source).

  • MS Parameters: Operate the Q-TOF mass spectrometer in ESI+ mode. Capillary voltage at 3.0 kV, desolvation temperature at 350°C.

  • The Self-Validating Step (Lock-Mass Calibration): Introduce Leucine Enkephalin ( m/z 556.2771) as a continuous background lock-mass.

    • Automated Gate: The acquisition software must verify that the mass accuracy of the lock-mass remains <5 ppm in real-time. If the instrument drifts beyond this tolerance, the run is invalidated, preventing the misidentification of isobaric impurities.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of our ICH Q2(R2) compliant validation strategy, demonstrating how different methodologies converge to create a comprehensive control strategy.

AnalyticalValidation Start [2-(Pyridin-2-ylamino)- 1,3-thiazol-4-yl]acetic acid HPLC RP-HPLC-UV (Routine Assay) Start->HPLC High Throughput LCMS LC-HRMS (Impurity Profiling) Start->LCMS High Sensitivity QNMR qNMR (Absolute Purity) Start->QNMR No Ref. Std. Needed Val_HPLC ICH Q2(R2) Validation: Linearity, Precision, Accuracy, LOD/LOQ HPLC->Val_HPLC Val_LCMS Structural Elucidation: Mass Accuracy < 5ppm, Isotopic Pattern LCMS->Val_LCMS Val_QNMR Orthogonal Check: Internal Standard Calibration QNMR->Val_QNMR SST Self-Validating SST (Rs > 2.0, Tf < 1.5) Val_HPLC->SST Val_LCMS->SST Final Validated Analytical Control Strategy Val_QNMR->Final SST->Final

Figure 1: Analytical validation workflow for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

References

  • Discovery of a molecular glue promoting CDK12-DDB1 interaction to trigger cyclin K degradation. National Institutes of Health (NIH) / PMC. Available at:[Link]

Validation

A Senior Application Scientist's Guide to the Extraction of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid: A Comparative Analysis

For researchers, scientists, and drug development professionals engaged in the study of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, a molecule of interest in pharmaceutical development, the efficient isolation a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals engaged in the study of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, a molecule of interest in pharmaceutical development, the efficient isolation and purification of this compound is a critical preliminary step. The chosen extraction method directly impacts the purity, recovery, and ultimately, the integrity of subsequent analytical data or the viability of the compound as a drug candidate. This guide provides an in-depth comparison of three primary extraction methodologies: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Supercritical Fluid Extraction (SFE). The discussion is grounded in the physicochemical properties of the target molecule and supported by established chemical principles.

While specific experimental data for the extraction of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid is not extensively published, this guide leverages data from structurally similar compounds and fundamental extraction theory to provide robust, practical protocols. The target molecule is a solid, sparingly soluble in water, and soluble in organic solvents like dimethyl sulfoxide (DMSO)[1]. Its structure, featuring a carboxylic acid group, a pyridine ring, and an amino-thiazole moiety, suggests it is an amphiprotic compound with distinct acidic and basic centers. The carboxylic acid is expected to have a pKa around 4-5, while the pyridine nitrogen and the exocyclic amino group will have basic pKa values. This dual nature is central to the design of effective extraction strategies.

Comparative Overview of Extraction Methodologies

The selection of an optimal extraction technique hinges on a balance of several factors: recovery, purity, selectivity, speed, cost, solvent consumption, and scalability. Below is a summary of the key performance indicators for each method discussed in this guide.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Supercritical Fluid Extraction (SFE)
Recovery Moderate to HighHighHigh
Purity ModerateHighHigh
Selectivity ModerateHighHigh
Speed Slow to ModerateFastModerate
Cost (per sample) LowModerateHigh
Solvent Consumption HighLowVery Low (CO2 is recycled)
Scalability GoodExcellentModerate
Automation Potential ModerateHighHigh

Liquid-Liquid Extraction (LLE): The Classical Approach

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous and an organic solvent. For an acidic compound like [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, LLE is a highly effective and straightforward method, particularly when leveraging pH manipulation.

The Causality Behind the Protocol

The core principle lies in altering the ionization state of the target molecule to control its partitioning between the aqueous and organic phases. At a pH below its carboxylic acid pKa, the compound will be predominantly in its neutral, protonated form, making it more soluble in an organic solvent. Conversely, at a pH above its pKa, it will be in its ionized, deprotonated (carboxylate) form, rendering it more soluble in the aqueous phase. This pH-dependent solubility is the key to separating it from neutral or basic impurities.

Experimental Workflow for LLE

LLE_Workflow A Aqueous Sample containing the Analyte B Adjust pH to < 2 with HCl A->B C Extract with Ethyl Acetate (3x) B->C D Combine Organic Phases C->D E Back-extract with NaHCO3 solution (pH ~8.5) D->E F Collect Aqueous Phase E->F G Acidify Aqueous Phase to pH < 2 with HCl F->G H Extract with Ethyl Acetate (3x) G->H I Combine Organic Phases H->I J Dry over Na2SO4, Filter, and Evaporate I->J K Purified Analyte J->K

Caption: Liquid-Liquid Extraction Workflow for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

Detailed LLE Protocol
  • Sample Preparation: Dissolve the crude sample containing [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid in a suitable aqueous buffer.

  • Acidification: Adjust the pH of the aqueous solution to below 2 using 1M HCl. This ensures the carboxylic acid group is fully protonated.

  • Forward Extraction: Transfer the acidified aqueous solution to a separatory funnel and add an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Shake vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.

  • Collection of Organic Phase: Drain the lower aqueous layer and collect the upper organic layer. Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery. Combine all organic extracts.

  • Back Extraction: To remove neutral and basic impurities, perform a back-extraction. Add an equal volume of a saturated sodium bicarbonate solution (pH ≈ 8.5) to the combined organic extracts in a clean separatory funnel. Shake vigorously. The deprotonated analyte will move into the aqueous phase, leaving less polar impurities in the organic layer.

  • Isolation of Analyte: Collect the aqueous layer. Cool it in an ice bath and re-acidify to pH < 2 with 1M HCl, which will cause the purified product to precipitate if its concentration is high enough, or prepare it for a final extraction.

  • Final Extraction and Drying: Extract the purified analyte from the acidified aqueous solution with three portions of ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the purified [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid.

Solid-Phase Extraction (SPE): A Modern and Efficient Alternative

Solid-Phase Extraction is a chromatographic technique that separates components of a mixture based on their physical and chemical interactions with a solid stationary phase. For acidic compounds, mixed-mode or anion exchange SPE cartridges are particularly effective, offering higher selectivity and purity compared to LLE.

The Rationale for SPE Selection

SPE offers significant advantages in terms of reduced solvent consumption, potential for automation, and higher sample throughput. For [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid, a mixed-mode sorbent possessing both reversed-phase and anion-exchange properties provides a powerful two-dimensional separation mechanism.

Experimental Workflow for SPE

SPE_Workflow cluster_spe SPE Cartridge A 1. Condition (Methanol, then Water) B 2. Load Sample (pH adjusted to ~6-7) C 3. Wash 1 (Aqueous buffer to remove polar impurities) B->C D 4. Wash 2 (Methanol to remove non-polar impurities) C->D Waste1 Waste C->Waste1 E 5. Elute (Solvent with acid/base modifier) D->E Waste2 Waste D->Waste2 Product Purified Analyte E->Product Sample Sample Sample->B

Caption: Solid-Phase Extraction Workflow using a mixed-mode anion exchange cartridge.

Detailed SPE Protocol
  • Sorbent Selection: Choose a mixed-mode solid-phase extraction cartridge containing a sorbent with both reversed-phase (e.g., C18) and strong anion exchange (e.g., quaternary amine) functionalities.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 3-5 mL of methanol followed by 3-5 mL of deionized water. This activates the sorbent and ensures reproducible interactions.

  • Sample Loading: Dissolve the sample in a suitable solvent and adjust the pH to approximately 6-7. At this pH, the carboxylic acid group will be deprotonated and can interact with the anion exchange sorbent. Load the sample onto the conditioned cartridge at a slow, controlled flow rate.

  • Washing Steps:

    • Wash the cartridge with 3-5 mL of an aqueous buffer (e.g., 25 mM ammonium acetate, pH 6.8) to remove polar, non-retained impurities.

    • Wash the cartridge with 3-5 mL of methanol to elute weakly retained, non-polar impurities that are not ionically bound.

  • Elution: Elute the purified [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid with a small volume (1-2 mL) of an organic solvent containing an acidic modifier to neutralize the carboxylate and disrupt the ionic interaction. A suitable eluent would be 5% formic acid in methanol.

  • Post-Elution Processing: The eluate can be directly analyzed or the solvent can be evaporated and the residue reconstituted in a desired solvent for further experiments.

Supercritical Fluid Extraction (SFE): The "Green" Frontier

Supercritical Fluid Extraction utilizes a fluid at a temperature and pressure above its critical point as the extraction solvent. Carbon dioxide is the most common supercritical fluid due to its mild critical point, non-toxicity, and non-flammability. While supercritical CO2 is non-polar, its solvating power can be tuned by adding a polar co-solvent, making it suitable for extracting moderately polar compounds like our target molecule.

Why Consider SFE?

SFE is an environmentally friendly technique that significantly reduces the use of organic solvents. It offers high selectivity and the potential for fractionation by precisely controlling pressure and temperature. For thermally labile compounds, the relatively low operating temperatures can be a significant advantage. The main drawbacks are the high initial equipment cost and the need for specialized expertise.

Experimental Workflow for SFE

SFE_Workflow A CO2 Tank B Pump A->B D Mixing Chamber B->D C Co-solvent Pump (e.g., Methanol) C->D E Heater D->E F Extraction Vessel (Sample + Solid Support) E->F G Automated Back Pressure Regulator F->G H Collection Vessel G->H I Purified Analyte H->I

Caption: Schematic of a Supercritical Fluid Extraction system.

Detailed SFE Protocol
  • Sample Preparation: Mix the solid sample with a dispersing agent or solid support (e.g., diatomaceous earth) to increase the surface area for extraction. Load the mixture into the extraction vessel.

  • System Parameters:

    • Pressure: 150-350 bar. Higher pressures increase the density and solvating power of the supercritical fluid.

    • Temperature: 40-60 °C. Temperature can have a complex effect on both solvent density and analyte vapor pressure.

    • Co-solvent: 5-20% methanol or ethanol. The addition of a polar co-solvent is crucial for efficiently extracting the target compound.

  • Extraction: Pump supercritical CO2 and the co-solvent through the extraction vessel. The extraction can be performed in a dynamic mode (continuous flow) or a static-dynamic combination.

  • Collection: The extract-laden supercritical fluid is depressurized through a back-pressure regulator. As the pressure drops, the solvating power of the CO2 decreases dramatically, causing the analyte to precipitate and be collected in a collection vessel. The CO2 can then be re-compressed and recycled.

  • Optimization: The extraction efficiency is highly dependent on the interplay of pressure, temperature, and co-solvent percentage. Method development often involves a systematic optimization of these parameters.

Conclusion

The choice of an extraction method for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid should be guided by the specific requirements of the research.

  • Liquid-Liquid Extraction is a cost-effective and straightforward method suitable for processing larger sample volumes where high purity is not the primary concern. Its effectiveness is greatly enhanced by pH manipulation.

  • Solid-Phase Extraction offers a superior level of purity and selectivity, with the added benefits of reduced solvent consumption and high-throughput capabilities, making it ideal for analytical applications and the purification of smaller sample quantities.

  • Supercritical Fluid Extraction represents a modern, environmentally friendly approach that can provide high purity and selectivity. While the initial investment is high, it is an excellent choice for process development and applications where solvent residue is a major concern.

For most laboratory-scale research applications, Solid-Phase Extraction using a mixed-mode anion exchange sorbent is recommended as the optimal starting point , providing a balance of high recovery, excellent purity, and operational efficiency. However, a thorough evaluation of each method based on the specific experimental goals and available resources is always advised.

References

  • Chemistry LibreTexts. Liquid-Liquid Extraction. [Link]

  • Waters Corporation. SPE Method Development. [Link]

  • Phasex Corporation. Supercritical Fluid Applications in the Pharma and Medical Products Industries. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid. As researchers and drug development professionals, our responsibility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid. As researchers and drug development professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects ourselves, our colleagues, and the environment. This document is designed to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a culture of safety and compliance within the laboratory.

Hazard Profile: Understanding the "Why"

Before any disposal procedure can be established, a thorough understanding of the compound's intrinsic hazards is paramount. The disposal protocol is a direct consequence of the chemical's properties and associated risks. According to its Safety Data Sheet (SDS), [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid presents several key hazards that dictate its handling and disposal requirements.[1]

Table 1: Hazard Classification for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid

Hazard ClassGHS CodeDescriptionDisposal Implication
Acute Toxicity, OralH302Harmful if swallowed.Must not be disposed of in regular trash or via sanitary sewer. Requires containment in a labeled hazardous waste container.
Skin IrritationH315Causes skin irritation.Requires use of appropriate PPE during handling and disposal. All contaminated materials (gloves, wipes) must be disposed of as hazardous waste.
Eye IrritationH319Causes serious eye irritation.Mandates eye protection. Contaminated labware must be decontaminated or disposed of as hazardous waste.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.Handling and weighing should be performed in a chemical fume hood to prevent inhalation.

Source: CymitQuimica Safety Data Sheet, 2024.[1]

These classifications firmly place this compound under the purview of hazardous waste regulations. The core principle is containment and isolation from the environment and personnel.

The Regulatory Imperative: RCRA and "Cradle-to-Grave" Responsibility

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[2][3] RCRA establishes a "cradle-to-grave" framework, which means that the generator of the waste—your laboratory—is legally responsible for it from the moment it is created until its final, safe disposal.[2][3][4]

This responsibility necessitates a documented chain of custody, ensuring that waste is managed safely at every step.[3][4] Improper disposal can lead to significant environmental contamination, substantial fines, and potential legal action.[5][6] Therefore, ad-hoc disposal methods are unacceptable; a formal, documented procedure is required.

Core Disposal Protocol: From Bench to Final Disposition

This section details the step-by-step methodology for safely collecting and preparing [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid for disposal by a licensed waste management provider.

Step 1: Personal Protective Equipment (PPE)

Based on the hazard profile, the following PPE is mandatory when handling the compound or its waste containers:

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and changed immediately if contamination occurs.[7]

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.

  • Respiratory Protection: All handling of the solid compound or solutions that could produce aerosols should be conducted within a certified chemical fume hood to mitigate respiratory irritation.[1]

Step 2: Waste Segregation

Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[8][9]

  • Primary Waste Stream: Designate a specific waste container for "[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid" and its directly contaminated materials. This should be classified as a non-halogenated organic acid solid waste or non-halogenated organic acid solution , depending on its form.

  • Incompatibilities: DO NOT mix this waste with the following:

    • Bases or Caustics: To prevent a potentially violent acid-base neutralization reaction.

    • Strong Oxidizers (e.g., nitric acid, perchlorates): To avoid exothermic and potentially explosive reactions.[8] Acetic acid, a structural relative, is known to react dangerously with oxidizers.

    • Aqueous Wastes and Organic Solvents: Keep aqueous and organic solvent waste streams separate unless your institution's waste management program specifically allows for it and provides appropriate containers.[8][10]

    • Radioactive Materials or Biohazards: This would create a multihazardous waste, which has significantly more complex and costly disposal requirements.[11]

Step 3: Container Selection and Labeling
  • Container Selection:

    • Use only containers that are in good condition, free of leaks, and have a secure, screw-top lid.[5][9]

    • The container material must be chemically compatible. High-density polyethylene (HDPE) is a suitable choice for this organic acid.

    • Never use food or beverage containers for waste collection.[9]

    • Leave at least 10% of headspace in the container to allow for expansion of vapors and prevent spills.[9]

  • Labeling:

    • All hazardous waste containers must be labeled from the moment the first drop of waste is added.[9][12]

    • Use your institution's official Hazardous Waste Tag (e.g., NIH Chemical Waste Tag, University-specific tag).[8]

    • Clearly write the full chemical name: "[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid" . Do not use abbreviations or chemical formulas.

    • List all constituents and their approximate percentages, including any solvents.

    • Mark the appropriate hazard boxes on the tag (e.g., "Toxic," "Irritant").

Step 4: On-Site Accumulation

Laboratories are considered Satellite Accumulation Areas (SAAs) under RCRA.[6][12] Specific rules apply:

  • Location: The waste container must be stored at or near the point of generation (i.e., in the lab where the waste was created).[12]

  • Container Management: Keep the waste container closed at all times except when actively adding waste.[9][10][12]

  • Storage Limits: A single SAA can accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the excess must be removed within three days.[6][12]

  • Secondary Containment: It is best practice to keep all liquid hazardous waste containers in a secondary containment bin or tray to contain any potential leaks.[10]

Step 5: Arranging for Final Disposal
  • Professional Disposal: Hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company.[5][13] Your institution's Environmental Health and Safety (EHS) office manages this process.

  • Requesting Pickup: Once your waste container is full or your experiment is complete, submit a chemical waste pickup request to your EHS department.

  • Manifest: The waste will be picked up and tracked using a Uniform Hazardous Waste Manifest, which is the official "cradle-to-grave" tracking document.[4]

Decontamination and Spill Management

Decontaminating Labware
  • Initial Rinse: Rinse the contaminated glassware (beakers, flasks, etc.) with a suitable solvent (e.g., ethanol or acetone) to remove residual compound. This rinseate is considered hazardous and must be collected in your designated hazardous waste container.

  • Wash: After the initial rinse, wash the glassware thoroughly with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Response
  • Evacuate and Alert: If a significant amount is spilled, alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading by using an inert absorbent material like vermiculite, sand, or a commercial spill kit.[1] Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully scoop the absorbed material into a designated waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with soap and water.

  • Dispose: All materials used for the cleanup (absorbent, gloves, wipes) are considered hazardous waste and must be placed in a sealed, labeled container for disposal.[1]

Waste Disposal Workflow

The following diagram outlines the decision-making process for the proper segregation and disposal of [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid waste.

G Disposal Decision Workflow for [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid Start Unwanted Material: [2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl] acetic acid Form What is the form of the waste? Start->Form Solid Pure Solid or Contaminated Debris (gloves, weigh paper) Form->Solid Solid Solution In Solution Form->Solution Liquid Container_Solid Container: Solid Organic Acid Waste Label: List all components Segregate from incompatibles Solid->Container_Solid Solvent_Type What is the primary solvent? Solution->Solvent_Type Aqueous Aqueous Solution (e.g., buffer) Solvent_Type->Aqueous Water/Buffer Organic Organic Solvent Solvent_Type->Organic e.g., DMSO, EtOH Container_Aqueous Container: Aqueous Acidic Waste Label: List all components Segregate from incompatibles Aqueous->Container_Aqueous Container_Organic Container: Organic Acidic Waste (Halogenated or Non-Halogenated) Label: List all components Segregate from incompatibles Organic->Container_Organic EHS_Pickup Store in SAA Request Pickup from EHS for Final Disposal Container_Solid->EHS_Pickup Container_Aqueous->EHS_Pickup Container_Organic->EHS_Pickup

Caption: Waste Segregation and Disposal Decision Tree.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste minimization.[6][10]

  • Prudent Purchasing: Order only the quantity of the chemical needed for your immediate research to avoid generating surplus.[12]

  • Scale of Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[10]

  • Inventory Management: Maintain an accurate chemical inventory to prevent duplicate orders and the expiration of stock chemicals.

By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a robust safety culture that is the hallmark of a responsible scientific enterprise.

References

  • ScienceLab.com. (2005, October 9). Material Safety Data Sheet: Acetic acid. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. [Link]

  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. [Link]

  • Helmholtz Centre for Environmental Research (UFZ). (2020, April 2). A safety and chemical disposal guideline for Minilab users. [Link]

  • U.S. Environmental Protection Agency. (2025, March 28). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. [Link]

  • Connecticut Department of Energy & Environmental Protection. What is a RCRA Hazardous Waste?. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [Link]

  • Triumvirate Environmental. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide. [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • National Environmental Trainers. RCRA Regulations Explained. [Link]

  • Carl ROTH. Safety Data Sheet: Acetic acid. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

  • Technion Israel Institute of Technology. Chemical Waste Management Guide. [Link]

  • University of Illinois Division of Research Safety. (2025, September 25). Chemical Waste Procedures. [Link]

  • Princeton University Environmental Health and Safety. Laboratory Waste Management Guidelines. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). Laboratory Chemical Waste Management Guidelines. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
[2-(Pyridin-2-ylamino)-1,3-thiazol-4-yl]acetic acid
© Copyright 2026 BenchChem. All Rights Reserved.